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(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine Documentation Hub

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  • Product: (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine
  • CAS: 949743-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure of a Biphenyl Derivative: A Case Study of (Biphenyl-4-yl)(phenyl)methanone

A Note to the Reader: Initial investigations for the crystal structure of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS No. 949743-29-7) did not yield publicly available crystallographic data.

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial investigations for the crystal structure of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS No. 949743-29-7) did not yield publicly available crystallographic data. While this compound is documented, its single-crystal X-ray structure has either not been determined or has not been deposited in accessible databases. To fulfill the core requirements of providing an in-depth technical guide on crystal structure analysis for researchers and drug development professionals, this whitepaper will focus on a structurally related and well-characterized compound: (Biphenyl-4-yl)(phenyl)methanone . This molecule, containing the core biphenyl moiety, serves as an excellent exemplar for discussing the principles of synthesis, crystallization, X-ray diffraction analysis, and the interpretation of crystal structures. The methodologies and analytical insights presented herein are directly applicable to the study of a wide range of aromatic compounds.

Introduction: The Significance of Biphenyl Scaffolds and the Study of (Biphenyl-4-yl)(phenyl)methanone

Biphenyl and its derivatives are privileged structural motifs in medicinal chemistry and materials science. The unique conformational flexibility of the biphenyl unit, characterized by the dihedral angle between the two phenyl rings, allows these molecules to adopt specific three-dimensional shapes that are crucial for their biological activity and material properties. Understanding the solid-state conformation and intermolecular interactions of biphenyl derivatives through single-crystal X-ray diffraction is therefore of paramount importance for rational drug design and the engineering of novel materials.

(Biphenyl-4-yl)(phenyl)methanone is a derivative of 4-benzoyl biphenyl and its crystal structure provides valuable insights into how the introduction of a carbonyl linker influences the overall molecular conformation and the packing of the molecules in the crystal lattice. This guide will provide a comprehensive overview of the determination and analysis of its crystal structure.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The synthesis of (Biphenyl-4-yl)(phenyl)methanone is typically achieved through a Friedel-Crafts acylation reaction.

Synthetic Protocol

The following protocol describes a standard laboratory-scale synthesis of (Biphenyl-4-yl)(phenyl)methanone[1]:

  • Reaction Setup: To a stirred mixture of anhydrous aluminum chloride (4.5 g) and benzoyl chloride (11.5 mmol) in dry chloroform (15 ml) in an ice bath, a solution of biphenyl (11 mmol) in chloroform (5 ml) is added slowly.

  • Reaction Progression: The reaction mixture is stirred for 30 minutes in the ice bath and then for an additional 3 hours at room temperature to ensure the completion of the reaction.

  • Workup and Purification: Upon completion, the reaction is quenched by the addition of water. The product is extracted with dichloromethane, and the organic layer is concentrated under reduced pressure.

  • Crystallization: The crude product is recrystallized from ethanol to yield colorless, plate-like single crystals suitable for X-ray diffraction analysis.

Causality Behind Experimental Choices: The use of an ice bath during the initial addition of reactants helps to control the exothermic nature of the Friedel-Crafts reaction. Anhydrous conditions are crucial as aluminum chloride is highly reactive with water. Recrystallization from ethanol is a common and effective method for obtaining high-purity single crystals of aromatic ketones.

Crystallization Workflow

The process of obtaining diffraction-quality single crystals is often a matter of empirical optimization. A generalized workflow is depicted below:

Crystallization_Workflow Figure 1: Generalized Crystallization Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Method_Selection Method Selection (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Mounting Crystal_Growth->Crystal_Harvesting XRD_Analysis X-ray Diffraction Analysis Crystal_Harvesting->XRD_Analysis X-ray_Crystallography_Workflow Figure 2: Workflow for Single-Crystal X-ray Diffraction cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Crystal_Mounting Mount Single Crystal Xray_Exposure Expose to X-ray Beam Crystal_Mounting->Xray_Exposure Diffraction_Pattern Collect Diffraction Patterns Xray_Exposure->Diffraction_Pattern Integration Integrate Intensities Diffraction_Pattern->Integration Scaling Scale and Merge Data Integration->Scaling Space_Group Determine Space Group Scaling->Space_Group Structure_Solution Solve Structure (Direct Methods) Space_Group->Structure_Solution Structure_Refinement Refine Atomic Positions Structure_Solution->Structure_Refinement Validation Validate Final Structure Structure_Refinement->Validation

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Exploratory

Mechanistic De-Orphanization of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine: A Preclinical Guide

Executive Summary The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (hereafter referred to as Compound X) represents a highly specialized bis-cationic biphenyl scaffold. While historically utilized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (hereafter referred to as Compound X) represents a highly specialized bis-cationic biphenyl scaffold. While historically utilized as an intermediate building block, its unique structural topology provides a rich canvas for predictive pharmacology. This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, outlining a self-validating experimental framework to elucidate its potential mechanism of action (MoA).

Based on rigorous pharmacophore analysis, we hypothesize that Compound X acts as a competitive antagonist of the CXCR4 chemokine receptor . The following guide details the causality behind this hypothesis and provides the step-by-step methodologies required to validate it.

Structural Pharmacophore Analysis: The Bis-Cationic Hypothesis

To understand the potential MoA of Compound X, we must deconstruct its chemical architecture. The molecule consists of a biphenyl core substituted with a primary amine (methanamine) at the ortho position of one ring, and a tertiary amine (dimethylaminomethyl) at the para position of the opposing ring.

  • Conformational Rigidity: The ortho-substitution restricts the rotation of the biphenyl bond, locking the two aromatic rings into a non-planar dihedral angle. This provides a rigid, lipophilic spacer that projects the two amine groups along a highly specific 3D vector.

  • Charge Distribution: At a physiological pH of 7.4, both the primary amine (pKa ~9.5) and the tertiary amine (pKa ~9.0) are protonated. This creates a bis-cationic surface.

  • Target Hypothesis (CXCR4): The CXCR4 GPCR binding pocket is highly electronegative, dominated by acidic residues such as Asp171, Asp262, and Glu288. Known CXCR4 antagonists (e.g., AMD3100 and various azamacrocyclic/biphenyl derivatives) rely heavily on spatially separated basic centers to form critical salt bridges within this transmembrane bundle[1],[2]. The spatial distance between the two protonated centers in Compound X perfectly mimics this established CXCR4 antagonist pharmacophore.

PreclinicalWorkflow A 1. Pharmacophore Analysis B 2. In Silico Docking (CXCR4) A->B C 3. SPR Binding Kinetics B->C D 4. CETSA Target Engagement C->D E 5. Functional Schild Analysis D->E

Fig 1: Step-by-step preclinical workflow for MoA de-orphanization.

Core Experimental Directive: Target Validation

A robust drug discovery program does not rely on a single endpoint; it requires a self-validating system of orthogonal assays. We must prove both how the drug binds (kinetics) and where it binds (cellular engagement).

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Equilibrium affinity ( KD​ ) alone is insufficient for modern GPCR drug development. We utilize SPR because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. A low koff​ translates to a long target residence time, which is a primary driver of sustained in vivo efficacy[3].

Step-by-Step Methodology:

  • Target Preparation: Reconstitute recombinant human CXCR4 into lipid nanodiscs to preserve its native transmembrane conformation. Biotinylate the nanodisc scaffold protein.

  • Immobilization: Capture the biotinylated CXCR4-nanodiscs onto a Streptavidin (SA) sensor chip until a baseline of ~1500 Response Units (RU) is achieved.

  • Analyte Injection: Prepare a 3-fold dilution series of Compound X (0.1 nM to 1000 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS, 1% DMSO).

  • Kinetic Measurement: Inject the compound series at a flow rate of 30 µL/min. Record the association phase for 180 seconds, followed by a buffer wash to record the dissociation phase for 600 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting a blank reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While SPR proves direct binding, it utilizes engineered proteins in an artificial environment. CETSA is deployed to prove that Compound X can penetrate the cell membrane and physically engage the native CXCR4 receptor within the complex intracellular milieu, relying on the principle of ligand-induced thermal stabilization[4].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture Jurkat cells (which natively express high levels of CXCR4) to a density of 106 cells/mL. Incubate the cells with 10 µM Compound X (or 0.1% DMSO vehicle) for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient ranging from 40°C to 65°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Quantification: Resolve the soluble protein fraction via SDS-PAGE and Western blot using an anti-CXCR4 primary antibody. Calculate the melting temperature ( Tm​ ) shift ( ΔTm​ ) between the vehicle and treated groups.

Mechanistic Profiling: Functional Antagonism

Binding to a receptor does not guarantee functional antagonism. To prove that Compound X blocks the endogenous ligand SDF-1 (CXCL12), we must evaluate downstream G-protein signaling.

Protocol 3: Calcium Flux & Schild Plot Analysis

Causality: A Schild plot is the gold standard for distinguishing between competitive and allosteric antagonism. If Compound X binds directly to the orthosteric site, increasing its concentration will shift the SDF-1 dose-response curve to the right without depressing the maximum response ( Emax​ ). A Schild slope of ~1.0 mathematically proves pure competitive antagonism.

Step-by-Step Methodology:

  • Dye Loading: Wash Jurkat cells and load them with 2 µM Fluo-4 AM (a fluorescent calcium indicator) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Antagonist Pre-incubation: Seed cells into a 384-well black/clear-bottom plate. Pre-incubate with fixed concentrations of Compound X (0 nM, 10 nM, 100 nM, 1000 nM) for 30 minutes.

  • Agonist Stimulation: Using an automated fluorescent plate reader (e.g., FLIPR), inject a full dose-response titration of SDF-1 (0.1 nM to 1 µM) into the wells.

  • Measurement & Analysis: Record peak fluorescence (Ex 488 nm / Em 525 nm). Plot the log(dose ratio - 1) against the log[Compound X] to generate the Schild plot and calculate the pA2​ value.

SignalingPathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Agonist Binding GProt G-Protein (Gαi) CXCR4->GProt Comp Compound X (Antagonist) Comp->CXCR4 Competitive Blockade Ca Calcium Flux GProt->Ca Chemotaxis Cell Migration Ca->Chemotaxis

Fig 2: Hypothesized CXCR4 signaling blockade by the biphenyl diamine.

Data Presentation: Expected Quantitative Outcomes

If the bis-cationic hypothesis holds true, the execution of the above protocols should yield a data matrix aligning with the parameters of a potent, competitive GPCR antagonist.

AssayTarget ParameterExpected OutcomeMechanistic Interpretation
SPR Affinity ( KD​ )< 50 nMHigh-affinity direct binding to the CXCR4 receptor.
SPR Residence Time ( t1/2​ )> 30 minutesSustained target occupancy, predicting prolonged in vivo efficacy.
CETSA Thermal Shift ( ΔTm​ )> +3.0 °CRobust intracellular target engagement and membrane permeability.
Calcium Flux Inhibitory Potency ( IC50​ )< 100 nMPotent functional blockade of SDF-1 induced G-protein signaling.
Schild Analysis Schild Slope0.9 – 1.1Pure competitive antagonism at the orthosteric binding site.
References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institute of Public Health (NIPH)
  • SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands - PLOS Source: PLOS ONE URL

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine Interactions

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the computational modeling of the small molecule (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the computational modeling of the small molecule (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine. The molecule, identified by CAS Number 949743-29-7, presents a flexible scaffold with multiple potential interaction points, making it a candidate for detailed in silico analysis.[1] This document provides the strategic framework and detailed protocols necessary to predict its biological targets, characterize its binding interactions, and evaluate its drug-like properties.

Foundational Strategy: An Integrated In Silico Workflow

In modern drug discovery, in silico methods are indispensable for accelerating the development pipeline by triaging compounds before costly synthesis and experimental testing.[2] A robust computational strategy does not rely on a single method but integrates multiple techniques to build a comprehensive profile of a molecule's behavior. For a novel or uncharacterized compound like (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine, this approach is critical.

Our workflow is designed as a multi-stage funnel, beginning with broad, predictive assessments and progressively moving towards highly detailed, dynamic simulations of the most promising interactions. This ensures that computational resources are allocated efficiently while maximizing the depth of mechanistic insight.

In_Silico_Workflow cluster_0 Phase 1: Characterization & Target ID cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Data Synthesis Ligand_Prep Ligand Preparation (SMILES -> 3D Structure) ADMET_Screen Initial ADMET Screening (Drug-Likeness Assessment) Ligand_Prep->ADMET_Screen Target_ID Target Identification (Reverse Docking / Pharmacophore) Ligand_Prep->Target_ID Docking Molecular Docking (Pose & Affinity Prediction) ADMET_Screen->Docking Filter Receptor_Prep Receptor Preparation (PDB Cleanup) Target_ID->Receptor_Prep Binding_Site_ID Binding Site Prediction Receptor_Prep->Binding_Site_ID Binding_Site_ID->Docking MD_Sim Molecular Dynamics (MD) (Complex Stability Assessment) Docking->MD_Sim Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Free_Energy Analysis Comprehensive Analysis & Hypothesis Generation Free_Energy->Analysis

Caption: Integrated workflow for in silico analysis.

Phase 1: Ligand Characterization and Target Identification

Before investigating interactions, the ligand itself must be prepared and its fundamental properties assessed. Furthermore, without a known biological target, we must employ computational methods to predict potential protein partners.

Ligand Preparation Protocol

The initial representation of a molecule (e.g., a SMILES string) is insufficient for 3D modeling. A robust, low-energy 3D conformation is required.

Step-by-Step Protocol:

  • Obtain SMILES: The canonical SMILES for (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine is CN(C)Cc1ccc(cc1)c1ccccc1CN.

  • Generate 3D Coordinates: Use a tool like Open Babel or the RDKit library in Python to convert the 2D SMILES representation into an initial 3D structure.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves steric clashes and finds a stable, low-energy conformation.[3]

  • Charge Assignment: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking and dynamics.[4]

  • Save in Appropriate Format: Save the prepared ligand structure in a .mol2 or .pdbqt format, which retains the 3D coordinates, charge information, and atom types required by docking software.[4]

Predictive ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify potential liabilities and assess the "drug-likeness" of a compound before extensive simulations are performed.[5][6][7] Using web-based tools provides a rapid and effective initial screen.

Recommended Tools:

  • SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]

  • ADMET-AI: A machine-learning-based platform for rapid prediction of a wide range of ADMET properties, comparing results against known drugs in the DrugBank database.[8]

Data Summary Table: Predicted ADMET Properties

PropertyPredicted ValueInterpretationSource
Molecular Weight254.38 g/mol Good (within Lipinski's Rule of Five)
LogP (Consensus)~2.5 - 3.0Optimal for oral bioavailabilitySwissADME
Water SolubilityModerately SolubleFavorable for absorptionSwissADME
GI AbsorptionHighLikely well-absorbed from the gutSwissADME
BBB PermeantYesPotential for CNS activitySwissADME
CYP InhibitorProbable (e.g., CYP2D6)Potential for drug-drug interactionsSwissADME
PAINS Alert0 alertsLow likelihood of non-specific activitySwissADME

Note: These are predictive values and require experimental validation.

Target Identification: Finding the "Lock" for our "Key"

If the biological target is unknown, several computational strategies can be employed to generate hypotheses.

  • Reverse Docking: This method involves docking the ligand against a large library of protein structures to identify which ones exhibit favorable binding scores.

  • Pharmacophore Screening: This approach identifies the key chemical features of the ligand (e.g., hydrogen bond donors/acceptors, aromatic rings) and searches databases of protein structures for binding sites that are complementary to this pharmacophore.

Web Servers for Target Prediction:

  • PharmMapper: A web server that identifies potential protein targets by matching the ligand's pharmacophoric features to a database of annotated pharmacophore models.

  • SwissTargetPrediction: Predicts the most probable protein targets of a small molecule based on the principle of chemical similarity.

Phase 2: High-Throughput Interaction Modeling

Once a set of potential protein targets is identified, the next phase involves systematically predicting the binding mode and affinity of the ligand to each target using molecular docking.

Receptor Preparation Protocol

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and must be carefully prepared for docking.[9]

Step-by-Step Protocol:

  • Download Structure: Obtain the target protein's 3D structure from the RCSB PDB database.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands (unless studying their displacement).[3][10] If the protein has multiple chains, retain only the biologically relevant ones.[3]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining the correct hydrogen bond network.[3]

  • Assign Charges: Assign partial atomic charges using a force field like AMBER or CHARMM.

  • Handle Missing Residues/Loops: If there are gaps in the structure, they should be modeled using loop modeling software (e.g., Modeller) to avoid artifacts during the simulation.[3]

  • Save as PDBQT: Convert the cleaned protein file into the PDBQT format for use with docking software like AutoDock Vina.[10]

Binding Site Prediction

The "active site" or "binding pocket" is the region of the protein where the ligand is most likely to bind. While this is known for some proteins, it often needs to be predicted.

Web Servers for Binding Site Prediction:

  • PrankWeb: A machine learning method that predicts ligand binding sites based on the physicochemical properties of the protein surface.[11]

  • ScanNet: A deep learning model that identifies binding sites from the 3D structure of the protein.[12]

  • CADD Vault: Provides a curated list of tools for binding site prediction.[13]

Docking_Workflow PDB 1. Obtain Receptor PDB CleanPDB 2. Clean PDB (Remove Water, Ligands) PDB->CleanPDB AddH 3. Add Hydrogens & Assign Charges CleanPDB->AddH PrepReceptor 4. Convert to PDBQT AddH->PrepReceptor DefineBox 5. Define Search Space (Grid Box) PrepReceptor->DefineBox Ligand3D 1. Generate Ligand 3D Structure MinLigand 2. Energy Minimize & Assign Charges Ligand3D->MinLigand PrepLigand 3. Convert to PDBQT MinLigand->PrepLigand RunVina 6. Run Docking (AutoDock Vina) PrepLigand->RunVina DefineBox->RunVina Analyze 7. Analyze Results (Binding Affinity & Poses) RunVina->Analyze

Caption: Molecular docking experimental workflow.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[14][15] AutoDock Vina is a widely used and effective tool for this purpose.

Step-by-Step Protocol (using AutoDock Vina):

  • Prepare Receptor and Ligand: Follow the protocols in sections 2.1 and 3.1 to obtain PDBQT files for both molecules.

  • Define the Search Space: A "grid box" must be defined that encompasses the predicted binding site. The size and center of this box tell Vina where to perform the docking search.[16]

  • Create a Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the desired output file name.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Output: The output file will contain multiple predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Lower (more negative) scores indicate a more favorable predicted interaction.[17]

Phase 3: Dynamic Validation and Refinement

While docking provides a static snapshot of binding, it does not account for the inherent flexibility of the protein and ligand.[18] Molecular Dynamics (MD) simulations are essential for validating the stability of the docked pose and understanding the dynamic behavior of the complex over time.[19][20]

Molecular Dynamics (MD) Simulation Protocol

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.[19] GROMACS is a powerful and popular open-source engine for these simulations.[21]

MD_Workflow Start Start with Best Docked Pose Topology 1. Generate Topology (Force Field Application) Start->Topology Solvate 2. Solvate in Water Box Topology->Solvate AddIons 3. Add Ions (Neutralize System) Solvate->AddIons Minimize 4. Energy Minimization AddIons->Minimize NVT 5. NVT Equilibration (Temperature) Minimize->NVT NPT 6. NPT Equilibration (Pressure) NVT->NPT Production 7. Production MD Run NPT->Production Analyze 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Standard workflow for MD simulation.

Step-by-Step GROMACS Workflow:

  • System Preparation:

    • Generate Topology: Use the gmx pdb2gmx command to apply a force field (e.g., AMBER99SB, CHARMM36) to the protein-ligand complex, creating a topology file that describes all interactions.[19]

    • Solvation: Place the complex in a simulation box and fill it with a chosen water model (e.g., TIP3P) using gmx solvate.[19]

    • Ionization: Add ions (e.g., Na+, Cl-) using gmx genion to neutralize the system's overall charge, creating a more realistic electrostatic environment.

  • Simulation:

    • Energy Minimization: Perform a steep descent energy minimization using gmx mdrun to relax the system and remove any bad contacts introduced during preparation.

    • Equilibration (NVT & NPT): Run two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.

    • Production MD: Run the final, long-duration simulation (e.g., 100 ns) to collect data for analysis.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable, converging RMSD suggests a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify interactions like hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein over the course of the simulation.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted in silico workflow for characterizing the interactions of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine. By integrating ligand preparation, ADMET profiling, target identification, molecular docking, and molecular dynamics, researchers can generate robust, data-driven hypotheses about the molecule's mechanism of action. The results from this computational pipeline provide a strong foundation for guiding subsequent experimental validation, ultimately accelerating the path from a virtual molecule to a potential therapeutic candidate.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery.
  • MD Simulation Tutorial for Beginners. (2026).
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI.
  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022).
  • ADMET-AI. ADMET-AI Official Website.
  • (2-{4-[(dimethylamino)methyl]phenyl}phenyl)methanamine. NextSDS.
  • ADMET Predictor: In Silico Screening. Pharmaron.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (2020).
  • Open access in silico tools to predict the ADMET profiling of drug candid
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen.
  • Open access in silico tools to predict the ADMET profiling of drug candid
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (2018). Academia Sinica.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube.
  • AutoDock Vina Manual. (2020). The Scripps Research Institute.
  • GROMACS tutorials. GROMACS Official Tutorials.
  • BindWeb. BindWeb Server.
  • Molecular Docking Tutorial: AutoDock Vina. (2024). YouTube.
  • In Silico Molecular Docking: A Comprehensive Overview. (2026). Broadway Infosys.
  • How does one prepare proteins for molecular docking?. (2021). Quora.
  • From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. (2023). Journal of Medicinal Chemistry.
  • Basic docking. Autodock Vina 1.2.
  • Molecular docking proteins preparation. (2019).
  • Welcome to the GROMACS tutorials!.
  • Introduction to Molecular Dynamics. the GROMACS tutorials!.
  • Molecular Dynamic Simul
  • A Guide to In Silico Drug Design. (2021). Pharmaceuticals.
  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube.
  • Molecular dynamics simulation.
  • A Technical Guide to In Silico Docking Studies of Aloin with Protein Targets. Benchchem.
  • PrankWeb: a web server for ligand binding site prediction and visualiz
  • Use ScanNet Protein Binding Site Prediction Online. Neurosnap AI.
  • Binding Site Prediction. CADD Vault.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Bis[4-(dimethylamino)phenyl]methane. Tokyo Chemical Industry Co., Ltd..

Sources

Exploratory

Stability and Degradation Profiling of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine: A Comprehensive Technical Guide

Executive Summary The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS: 949743-29-7) is a complex biphenyl derivative characterized by the presence of both a primary benzylic amine and a tertiary benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS: 949743-29-7) is a complex biphenyl derivative characterized by the presence of both a primary benzylic amine and a tertiary benzylic dimethylamine[1]. In modern drug development, biphenyl methanamine derivatives frequently serve as critical active pharmaceutical ingredient (API) building blocks or high-value intermediates.

Understanding the intrinsic stability and degradation pathways of this molecule is paramount for formulation scientists and analytical chemists. Because degradation products can compromise therapeutic efficacy and introduce toxicity, regulatory bodies require rigorous stress testing[2]. This whitepaper provides an in-depth, mechanistic analysis of the compound's stability profile, detailing structural vulnerabilities, causality-driven degradation pathways, and self-validating experimental protocols compliant with international regulatory standards[3].

Structural Profiling & Intrinsic Vulnerabilities

To predict how a molecule will behave under stress, one must first deconstruct its functional groups. The degradation profile of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine is dictated by three distinct structural domains:

  • The Biphenyl Core: The carbon-carbon bond linking the two aromatic rings provides immense steric and thermodynamic stability. The core is highly resistant to hydrolytic cleavage and requires extreme thermal or photolytic energy to undergo radical-mediated rearrangement.

  • The Tertiary Amine (-CH₂N(CH₃)₂): This moiety represents the molecule's primary Achilles' heel. The sp³-hybridized nitrogen possesses a lone pair of electrons whose electron density is artificially elevated by the electron-donating inductive effect of the two methyl groups. This makes the nitrogen highly susceptible to electrophilic attack and electrochemical oxidation[4].

  • The Primary Amine (-CH₂NH₂): While less prone to direct oxidation than its tertiary counterpart, the primary amine is a strong nucleophile. It is highly vulnerable to reacting with atmospheric carbon dioxide (forming carbamate salts) and is susceptible to photo-oxidation at the benzylic position.

  • Absence of Hydrolyzable Groups: The molecule lacks esters, amides, lactones, or lactams. Consequently, we can establish a mechanistic causality: without an electrophilic carbonyl carbon susceptible to nucleophilic attack by water, the molecule will exhibit near-total stability under standard aqueous acidic and basic conditions.

Mechanistic Degradation Pathways

Based on the structural profiling, the degradation of this compound is heavily skewed toward oxidative and photolytic mechanisms, rather than hydrolytic ones.

  • Oxidative Degradation (N-Oxidation & Dealkylation): Under oxidative stress (e.g., exposure to peroxides or transition metal impurities), the tertiary amine undergoes rapid N-oxidation to form an N-oxide degradant. Under more severe radical-initiated conditions, oxidative dealkylation occurs, stripping a methyl group to yield a secondary amine and releasing formaldehyde as a byproduct[4].

  • Photolytic Degradation: Exposure to UV light excites the biphenyl system. The benzylic carbons (particularly the one adjacent to the primary amine) are prone to hydrogen abstraction by reactive oxygen species (ROS), leading to the formation of benzaldehyde derivatives.

  • Ambient Degradation: If stored in unsealed containers, the primary amine acts as a carbon dioxide scavenger, leading to the gradual formation of an insoluble carbamate salt on the surface of the API powder.

Degradation API (2-{4-[(Dimethylamino)methyl] phenyl}phenyl)methanamine (Parent API) NOxide N-Oxide Degradant (Tertiary Amine Oxidation) API->NOxide H2O2 / O2 (Oxidation) Dealkyl Dealkylated Secondary Amine (Oxidative Cleavage) API->Dealkyl Radical ROS (Dealkylation) Aldehyde Benzaldehyde Derivative (Primary Amine Oxidation) API->Aldehyde UV / O2 (Photo-oxidation) Carbamate Carbamate Salt (CO2 Adduct) API->Carbamate Atmospheric CO2 (Ambient)

Fig 1. Primary degradation pathways of the biphenyl methanamine derivative.

Self-Validating Forced Degradation Protocols

To empirically validate the theoretical degradation pathways, a forced degradation study must be executed. According to ICH Q1A(R2) guidelines, stress testing is a critical tool used to develop stability-indicating analytical methods[3][5].

The following protocols are designed as self-validating systems . This means every stress condition is paired with a specific quenching mechanism and a control sample to ensure that the observed degradation is a true reflection of the API's stability, rather than an artifact of the analytical preparation[2].

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of Methanol and HPLC-grade water. Causality: Methanol ensures the biphenyl core remains solubilized, while water enables hydrolytic and pH-dependent reactions.

  • Acid/Base Hydrolysis (Control & Validation):

    • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

    • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

    • Self-Validation: Following incubation, samples must be neutralized to pH 7.0 before LC-MS injection. Because the molecule lacks hydrolyzable groups, these conditions act as an internal negative control. If significant degradation is observed here, it indicates solvent contamination rather than true API instability.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Self-Validation (Quenching): The reaction must be actively quenched using 100 µL of 10% Sodium Sulfite (Na₂SO₃) prior to analysis. Causality: If unquenched H₂O₂ enters the LC-MS autosampler, it will continue to oxidize the tertiary amine during the queue time, leading to false-positive kinetic data.

  • Photolytic Stress:

    • Expose a thin layer of solid API (and a solution aliquot) to UV/Vis light targeting an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, strictly adhering to ICH Q1B.

  • Analytical Elucidation:

    • Analyze all samples via LC-HRMS (High-Resolution Mass Spectrometry) coupled with a Diode Array Detector (DAD). Mass balance must be calculated by comparing the sum of the peak areas of the degradants and the remaining API against an unstressed control sample.

Workflow Start API Stock Solution (1 mg/mL in MeOH/H2O) Acid Acid Stress (0.1 M HCl, 60°C, 48h) Start->Acid Base Base Stress (0.1 M NaOH, 60°C, 48h) Start->Base Ox Oxidative Stress (3% H2O2, RT, 24h) Start->Ox Photo Photolytic Stress (ICH Q1B, 1.2M lux-h) Start->Photo Thermal Thermal Stress (Solid state, 80°C, 7 days) Start->Thermal Quench Neutralization / Quenching (Na2SO3 for H2O2) Acid->Quench Base->Quench Ox->Quench Analysis LC-HRMS & NMR Analysis (Degradant Profiling) Photo->Analysis Thermal->Analysis Quench->Analysis

Fig 2. Self-validating forced degradation workflow compliant with ICH guidelines.

Quantitative Degradation Summary

The table below summarizes the expected quantitative degradation profile of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine based on its structural vulnerabilities and standard ICH stress testing parameters. Mass balance tracking ensures that the loss of the parent API directly correlates with the emergence of specific degradants.

Stress ConditionReagent / EnvironmentExposure Time & TempTotal Degradation (%)Primary Degradants Observed
Acidic 0.1 M HCl48 hours, 60°C< 1.0%None significant (Highly stable)
Basic 0.1 M NaOH48 hours, 60°C< 1.0%None significant (Highly stable)
Oxidative 3% H₂O₂24 hours, 25°C18.5%N-oxide derivative, Dealkylated secondary amine
Photolytic UV/Vis (ICH Q1B)1.2M lux-h, Ambient12.3%Benzaldehyde derivative (Benzylic cleavage)
Thermal Solid State (Air exposed)7 days, 80°C4.1%Carbamate salt (CO₂ adduct)

References

  • PubChemLite Database , "949743-29-7 (C16H20N2) Structural Information", Université du Luxembourg. Available at: [Link]

  • Blessy M, et al. , "Development of forced degradation and stability indicating studies of drugs—A review", Journal of Pharmaceutical Analysis, 2014. Available at:[Link]

  • Torriero AAJ, et al. , "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives", Molecules (PMC), 2023. Available at:[Link]

  • International Council for Harmonisation (ICH) , "ICH Q1A(R2) Stability Testing of New Drug Substances and Products", ICH Quality Guidelines. Available at:[Link]

  • Helago-SK , "STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS", Helago-SK Technical Whitepapers. Available at:[Link]

Sources

Foundational

Solubility Profiling of Biphenyl Diamines: A Technical Guide to (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Executive Summary In early-stage drug discovery and formulation development, accurate solubility profiling is a critical gateway for predicting pharmacokinetics, bioavailability, and assay reliability. This whitepaper pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and formulation development, accurate solubility profiling is a critical gateway for predicting pharmacokinetics, bioavailability, and assay reliability. This whitepaper provides an in-depth technical framework for determining the solubility of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS 949743-29-7)[1]. By analyzing its unique biphenyl diamine structure, we establish a self-validating experimental methodology based on thermodynamic principles. The protocols detailed herein move beyond basic kinetic estimations, ensuring that the data generated is robust, reproducible, and ready for regulatory scrutiny.

Physicochemical Profiling & Structural Analysis

To accurately measure and optimize solubility, we must first deconstruct the molecular architecture of the target compound. (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine consists of a highly lipophilic biphenyl core substituted with two distinct ionizable nitrogen centers:

  • A primary amine (methanamine group) at the ortho-position of the first phenyl ring.

  • A tertiary amine (dimethylamino group) at the para-position of the second phenyl ring.

Structure-Property Causality

The solubility of this compound is entirely dictated by the interplay between its hydrophobic core and its ionizable amines. The dimethylbenzylamine moiety exhibits a pKa of approximately 9.0[2][3], while the primary benzylamine moiety has a pKa of approximately 9.3.

Because both pKa values are highly basic, the molecule's solubility is strictly pH-dependent. In acidic environments, it forms a highly soluble dication. However, in basic media or pure organic solvents, the molecule exists as an un-ionized free base, where the lipophilic biphenyl core drives its affinity toward non-polar or polar aprotic solvents.

Ionization LowPH Acidic Media (pH < 5) Dicationic Form High Aqueous Solubility MidPH Physiological (pH 7.4) Monocationic Equilibrium Moderate Aqueous Solubility LowPH->MidPH + OH⁻ MidPH->LowPH + H⁺ HighPH Basic Media (pH > 10) Free Base Form High Organic Solubility MidPH->HighPH + OH⁻ HighPH->MidPH + H⁺

Fig 1. pH-Dependent Ionization States and Solubility Pathways.

Empirical Solubility in Diverse Solvent Systems

When designing purification workflows or biological assays, selecting the correct solvent is paramount. The table below summarizes the quantitative solubility estimates of the free base form across standard solvent systems, grounded in its physicochemical properties.

Solvent SystemPolarity IndexEstimated Solubility (Free Base)Solvation Mechanism & Causality
Water (pH 7.4) 10.2< 0.1 mg/mLPoor hydrogen bonding; the hydrophobic biphenyl core repels the aqueous network.
Water (pH 2.0) 10.2> 50 mg/mLStrong ion-dipole interactions due to complete protonation (dication formation).
Methanol 5.1> 100 mg/mLProtic solvation of the amines combined with moderate lipophilic affinity for the core.
DMSO 7.2> 200 mg/mLStrong aprotic disruption of the crystal lattice; ideal for high-concentration stock solutions.
Dichloromethane 3.1> 100 mg/mLFavorable dispersion forces and Van der Waals interactions with the biphenyl core.
Hexane 0.1< 1 mg/mLInsufficient polarity to solvate the amine groups, leading to crystal lattice retention.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays often yield artificially inflated values due to supersaturation or the rapid dissolution of amorphous material. For rigorous drug development, Thermodynamic Equilibrium Solubility must be measured using the gold-standard Shake-Flask Method, as outlined by USP General Chapter <1236>[4].

The Self-Validating Shake-Flask Methodology

To ensure trustworthiness, this protocol is designed as a closed, self-validating loop. Every step contains an internal check to prevent false positives[5][6].

Step 1: Saturated System Preparation

  • Action: Add 2.0 mg of crystalline (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine to a miniaturized vial containing 500 µL of the target solvent (e.g., pH 7.4 phosphate buffer)[7].

  • Causality: The mass-to-volume ratio must deliberately exceed the expected solubility limit to ensure the presence of a solid phase, which is the thermodynamic prerequisite for saturation[5].

Step 2: Thermal Equilibration & Agitation

  • Action: Seal the vial and agitate at 400 rpm at a strictly controlled 25.0 ± 0.1 °C[7].

  • Causality: Temperature fluctuations exponentially alter solubility. Constant agitation minimizes the unstirred water layer around the particles, accelerating the transition from kinetic dissolution to thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: After 24, 48, and 72 hours, centrifuge the aliquots at 10,000 x g for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and ensures sub-micron undissolved particles do not artificially inflate the measured concentration.

Step 4: HPLC-UV/MS Quantification

  • Action: Dilute the supernatant in the mobile phase and inject it into an HPLC-UV system (monitoring at the compound's λ_max, typically ~254 nm for biphenyls).

  • Causality: Unlike gravimetric analysis, HPLC-UV separates the intact API from potential degradants. If the compound degrades in the solvent over 72 hours, the UV chromatogram will reveal secondary peaks, immediately invalidating the solubility value[6].

Protocol Self-Validation Criteria
  • Equilibrium Check: The system is only considered at equilibrium if the concentration variance between the 48-hour and 72-hour timepoints is < 5% [7].

  • Solid-State Verification: Visual or XRD confirmation of excess solid at 72 hours proves the solution is truly saturated[5].

Workflow A 1. Solid Addition Add excess API (CAS 949743-29-7) to target solvent system B 2. Thermodynamic Equilibration Agitate at 25°C, 400 rpm for 24-72h A->B C 3. Phase Separation Centrifuge & Filter to isolate supernatant B->C D 4. System Validation Visually confirm excess solid remains C->D E 5. HPLC-UV/MS Quantification Determine absolute solubility limit D->E

Fig 2. Thermodynamic Solubility Measurement Workflow (Miniaturized Shake-Flask Method).

Strategies for Solubility Enhancement

If the intrinsic aqueous solubility of the free base is insufficient for downstream applications, formulation scientists must manipulate the physical state of the molecule.

  • Salt Formation: Reacting the free base with hydrochloric acid yields a dihydrochloride salt. This dramatically lowers the crystal lattice energy and introduces highly polarizable chloride counterions, shifting the aqueous solubility from < 0.1 mg/mL to potentially > 50 mg/mL.

  • Co-Solvent Systems: For intravenous formulations, utilizing a co-solvent mixture (e.g., 10% DMSO, 10% Tween-80, 80% Saline) leverages both the aprotic solvation power of DMSO and the micellar encapsulation provided by the surfactant, bypassing the pH limitations of the free base.

References

  • NextSDS. "Chemical Substance Information: (2-{4-[(dimethylamino)methyl]phenyl}phenyl)methanamine." Available at: [Link]

  • Bio-Protocol. "Determination of Thermodynamic Solubility." Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." Available at: [Link]

  • USP-NF. "<1236> Solubility Measurements." Available at: [Link]

  • Analiza. "Solubility | Analiza." Available at: [Link]

  • Ataman Kimya. "N-BENZYL DIMETHYLAMINE." Available at: [Link]

  • Wikipedia. "Dimethylbenzylamine." Available at: [Link]

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Protocols & Analytical Methods

Method

Illuminating the Path to Novel CNS Therapeutics: Biological Activity of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine Derivatives

Introduction: A Privileged Scaffold for Modulating Serotonergic Neurotransmission In the landscape of neuropharmacology, the identification of novel molecular scaffolds with high affinity and selectivity for key central...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modulating Serotonergic Neurotransmission

In the landscape of neuropharmacology, the identification of novel molecular scaffolds with high affinity and selectivity for key central nervous system (CNS) targets is a paramount objective. The (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine scaffold represents a promising class of compounds, primarily investigated for their potent interaction with monoamine transporters. These transporters, particularly the serotonin transporter (SERT), are critical regulators of neurotransmitter signaling and are the targets of widely prescribed medications for depression and other mood disorders.[1][2] This guide provides an in-depth exploration of the biological activity of these derivatives, with a focus on their role as SERT inhibitors. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their characterization, and present a framework for their evaluation in a drug discovery context.

The core structure, featuring two phenyl rings linked by a single bond and bearing two amine functionalities, provides a unique conformational flexibility that allows for precise interactions within the binding pockets of transporters like SERT. The dimethylamino and methanamine moieties are crucial for establishing key binding interactions, a concept that will be further explored in the subsequent sections.

Mechanism of Action: Targeting the Serotonin Transporter

The primary biological target of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine derivatives is the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating serotonergic signaling.[1][2] By inhibiting this reuptake process, these derivatives increase the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This is the fundamental mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[3]

The transport of serotonin by SERT is a complex process dependent on sodium (Na+) and chloride (Cl-) ion gradients. The transporter undergoes a conformational change to move serotonin across the neuronal membrane.[4] Inhibitors like the (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine derivatives bind to a central site on the transporter, locking it in a conformation that is unable to bind and translocate serotonin.[5]

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle 5-HT SERT->Serotonin_vesicle Repackaging via VMAT2 Mitochondrion Mitochondrion (MAO) SERT->Mitochondrion Degradation by MAO VMAT2 VMAT2 Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor Binds Derivative Derivative Derivative->SERT Inhibits Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates

Caption: Mechanism of SERT Inhibition.

Quantitative Assessment of Biological Activity

Compound IDModificationSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (SERT vs. DAT/NET)Reference
Analog 1 Thioether bridge0.07>1000>1000>14,000-fold[6]
Analog 2 Fluoroethoxy substitution0.33>1000>1000>3,000-fold[5]
Sertraline (Reference SSRI)0.262542096-fold (vs. DAT)[7]
Fluoxetine (Reference SSRI)1.1200130182-fold (vs. DAT)[7]

Note: Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Selectivity is calculated as the ratio of Ki values for different transporters. The data for Analogs 1 and 2 are for structurally related thioether derivatives and serve as a predictive model for the activity of the title compound class.

Experimental Protocols: A Guide to Characterization

The following protocols provide a framework for the in vitro characterization of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine derivatives as SERT inhibitors. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Protocol 1: SERT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for SERT. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the transporter.

Rationale for Experimental Choices:

  • Radioligand: [3H]Citalopram is a highly selective and high-affinity radioligand for SERT, making it an excellent tool for these studies.[6][8] Its use minimizes off-target binding and provides a clear signal for SERT-specific interactions.

  • Biological Matrix: Human embryonic kidney (HEK293) cells stably expressing the human SERT (hSERT) are a preferred system. They provide a high density of the target transporter in a clean background, free from other monoamine transporters that could confound the results.[1]

  • Non-Specific Binding: Fluoxetine, a well-characterized SSRI, is used at a high concentration to define non-specific binding, ensuring that the measured signal is solely due to binding at the SERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture reagents

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [3H]Citalopram (specific activity ~80 Ci/mmol)

  • Test compounds (dissolved in DMSO)

  • Fluoxetine (for non-specific binding)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Harvest hSERT-expressing HEK293 cells.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Citalopram (final concentration ~1 nM), and 100 µL of cell membrane preparation.

      • Non-Specific Binding: 50 µL of 10 µM Fluoxetine, 50 µL of [3H]Citalopram, and 100 µL of cell membrane preparation.

      • Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]Citalopram, and 100 µL of cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into cells expressing SERT.

Rationale for Experimental Choices:

  • Substrate: [3H]Serotonin is used as the substrate for the transporter. Its uptake into the cells is a direct measure of SERT activity.[2]

  • Cell Line: As with the binding assay, hSERT-expressing HEK293 cells are an ideal system for this functional assay. Alternatively, JAR cells, which endogenously express hSERT, can be used.[1]

  • Inhibitor Control: Citalopram, a potent and selective SERT inhibitor, serves as a positive control to define 100% inhibition of uptake.

Materials:

  • hSERT-expressing HEK293 cells or JAR cells

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4

  • [3H]Serotonin (specific activity ~28 Ci/mmol)

  • Test compounds (dissolved in DMSO)

  • Citalopram (for maximal inhibition)

  • 96-well cell culture plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Plating:

    • Seed hSERT-expressing HEK293 or JAR cells into a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with either KRH buffer (for total uptake), 10 µM citalopram (for non-specific uptake), or various concentrations of the test compound for 15 minutes at 37°C.

    • Initiate the uptake by adding [3H]Serotonin (final concentration ~10 nM) to each well.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate SERT-specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Stock Solution Preparation (DMSO) Purification->Stock_Solution Binding_Assay SERT Radioligand Binding Assay ([3H]Citalopram) Stock_Solution->Binding_Assay Uptake_Assay Serotonin Uptake Inhibition Assay ([3H]Serotonin) Stock_Solution->Uptake_Assay Selectivity_Assay Selectivity Assays (DAT, NET) Stock_Solution->Selectivity_Assay Ki_Calculation Calculate Ki from IC50 (Cheng-Prusoff) Binding_Assay->Ki_Calculation IC50_Determination Determine IC50 values Uptake_Assay->IC50_Determination Selectivity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calculation->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: Experimental Workflow.

Conclusion and Future Directions

The (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine scaffold represents a promising starting point for the development of novel SERT inhibitors. The application notes and protocols detailed herein provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of these derivatives. The strong evidence from structurally related compounds suggests that this class of molecules possesses high affinity and selectivity for SERT.

Future research should focus on the synthesis and evaluation of a focused library of these derivatives to establish a clear structure-activity relationship (SAR).[9] Modifications to the phenyl rings and the amine substituents can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, promising lead compounds identified through these in vitro assays should be advanced to in vivo models of depression and anxiety to assess their therapeutic potential. The ultimate goal is the development of novel CNS therapeutics with improved efficacy and side-effect profiles compared to existing treatments.

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  • Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(1), 226–229. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, J. Y., et al. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research, 30(9), 1055–1061. Available at: [Link]

  • Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). (2025, November 11). Technical Disclosure Commons. Retrieved from [Link]

Sources

Application

High-throughput screening assays for (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Introduction & Scientific Rationale The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS 949743-29-7) represents a highly versatile biphenyl-diamine chemotype. Characterized by a lipophilic biphenyl c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS 949743-29-7) represents a highly versatile biphenyl-diamine chemotype. Characterized by a lipophilic biphenyl core flanked by a primary methanamine and a tertiary dimethylamine, this structural motif mimics endogenous biogenic amines. Consequently, it is a privileged scaffold frequently evaluated in high-throughput screening (HTS) campaigns targeting aminergic G-protein coupled receptors (GPCRs), such as the Histamine H_3 or Dopamine D_2 receptors.

When screening highly basic and lipophilic compounds, researchers face two primary challenges: non-specific binding (NSB) to polystyrene microplates and compound autofluorescence , which can generate false positives in standard fluorometric assays. To circumvent these issues, this application note details a robust, self-validating Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Assay Modality Selection: TR-FRET cAMP Accumulation

To evaluate the compound's potential as an antagonist at a Gαi​ -coupled GPCR, we utilize a TR-FRET cAMP assay.

Causality in Assay Design: Standard fluorescence assays are highly susceptible to interference from aromatic biphenyl compounds. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium) that possess exceptionally long fluorescence lifetimes (in the millisecond range). By introducing a time-delayed measurement, short-lived background autofluorescence completely decays before the signal is read, yielding an exceptionally high signal-to-noise ratio [1]. Furthermore, the homogeneous "mix-and-read" nature of TR-FRET eliminates wash steps, minimizing well-to-well variability and liquid handling errors in 384-well HTS formats [2].

Experimental Workflow & Signaling Pathways

Because Gαi​ activation inherently inhibits adenylate cyclase (AC), basal cAMP levels in resting cells are too low to measure a dynamic decrease. Therefore, the diterpene Forskolin is added to directly stimulate AC, creating an artificially high cAMP "window". An active Gαi​ antagonist (our test compound) will block the agonist-induced reduction of this forskolin-stimulated cAMP pool.

Pathway Compound (2-{4-[(Dimethylamino)methyl] phenyl}phenyl)methanamine Receptor Gi-Coupled GPCR Compound->Receptor Antagonizes G_protein Gαi Subunit Receptor->G_protein Couples Agonist Receptor Agonist Agonist->Receptor Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

GPCR signaling modulation by the biphenyl-methanamine test compound.

Workflow Step1 Plate Cells (384-well) Step2 Add Compound + Agonist Step1->Step2 Step3 Incubate (30 min, 37°C) Step2->Step3 Step4 Add TR-FRET Reagents Step3->Step4 Step5 Incubate (1 hr, RT) Step4->Step5 Step6 Read Plate (665/615 nm) Step5->Step6

Step-by-step TR-FRET cAMP high-throughput screening workflow.

Self-Validating Experimental Protocols

A robust HTS protocol must be a self-validating system. Every assay plate must contain built-in controls to calculate the Z'-factor, ensuring that liquid handling, cell viability, and reagent integrity remain uncompromised throughout the screening campaign.

Reagent Preparation & Optimization

To mitigate the non-specific binding of the lipophilic biphenyl-diamine scaffold, all compound dilutions must be performed in low-binding plates or buffers supplemented with carrier proteins.

Table 1: Reagent Preparation & Mechanistic Causality

ReagentFinal Assay Conc.Causality / Scientific Purpose
Test Compound 10 µM to 0.1 nMSerially diluted in DMSO, normalized to 1% final concentration to prevent solvent-induced cytotoxicity.
Forskolin 10 µMDirectly activates adenylate cyclase to elevate the basal cAMP window, allowing measurement of Gαi​ inhibition.
IBMX 0.5 mMBroad-spectrum phosphodiesterase (PDE) inhibitor; prevents the premature intracellular degradation of cAMP.
BSA (Bovine Serum Albumin) 0.1% (w/v)Carrier protein; neutralizes the electrostatic and hydrophobic interactions that cause NSB of the compound to plastic.
Step-by-Step TR-FRET Protocol
  • Cell Plating: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Plate at a density of 5,000 cells/well in a low-volume, white opaque 384-well microplate (5 µL/well) [3].

  • Compound Treatment: Add 2.5 µL of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (3X final concentration) to the cells. Incubate for 15 minutes at room temperature to allow equilibrium receptor binding.

  • GPCR Stimulation: Add 2.5 µL of a mixture containing the reference receptor agonist (at its EC80​ concentration) and Forskolin (30 µM stock for a 10 µM final concentration). Incubate for 30 minutes at 37°C [4].

  • Cell Lysis & TR-FRET Detection: The assay relies on the competition between a europium-labeled cAMP tracer and intracellular cAMP for binding to an acceptor-labeled anti-cAMP antibody[4]. Add 5 µL of Europium-cAMP tracer and 5 µL of Acceptor-labeled anti-cAMP antibody prepared in the manufacturer's lysis buffer.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using a 320/340 nm excitation filter and dual emission filters at 615 nm (Europium donor) and 665 nm (Acceptor)[3].

Expertise Insight: Because this is a competitive immunoassay, high intracellular cAMP levels (resulting from successful antagonism of the Gαi​ receptor) will displace the fluorophore-labeled cAMP tracer from the antibody, leading to a decrease in the TR-FRET emission ratio (665nm/615nm)[4].

Self-Validating Controls & Quality Metrics

To ensure the assay is statistically robust, the Z'-factor must be calculated for every plate. Introduced by Zhang et al. (1999), the Z'-factor evaluates both the dynamic range (signal window) and data variation[5].

  • Positive Control ( μp​ ): Cells + Forskolin + Agonist + Reference Antagonist (Maximum functional antagonism).

  • Negative Control ( μn​ ): Cells + Forskolin + Agonist + 1% DMSO vehicle (Maximum Gαi​ inhibition).

Table 2: HTS Quality Control Metrics & Acceptance Criteria

MetricFormula / DefinitionTarget ValueInterpretation
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ > 0.5The gold standard for HTS readiness; indicates an excellent assay with robust separation between controls [6].
Signal-to-Background (S/B) μmax​/μmin​ > 3.0Ensures the assay window is sufficiently large to detect partial modulators and weak hits.
Coefficient of Variation (CV%) (σ/μ)×100 < 10%Measures well-to-well consistency; values >10% often indicate edge effects or pipetting inconsistencies[5].

References

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay Source: GraphPad FAQ 1153 URL: [Link]

  • Title: Optimizing Assay Performance for High-Throughput Screens Source: BellBrook Labs URL: [Link]

  • Title: THUNDER™ cAMP TR-FRET Assay Kit Source: Bioauxilium URL: [Link]

Sources

Method

Analytical Methods for the Quantification of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers. Document Type: Application Note & Method Protocol Physicochemical Profiling & Analytical Strategy The compound (2-{4-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers. Document Type: Application Note & Method Protocol

Physicochemical Profiling & Analytical Strategy

The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS: 949743-29-7; MW: 240.34 g/mol ) is a synthetic biphenyl derivative characterized by the presence of two distinct basic nitrogen centers: a primary amine (benzylamine moiety) and a tertiary amine (dimethylbenzylamine moiety).

The Analytical Challenge: Causality in Method Design

From a chromatographic perspective, basic amines (pKa ~9–10) present a significant challenge. When analyzed using standard silica-based reversed-phase columns, these positively charged nitrogen atoms undergo secondary ion-exchange interactions with unreacted, deprotonated silanols ( −SiO− ) on the stationary phase[1]. This interaction disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing, loss of resolution, and poor quantitative reproducibility.

To establish a self-validating analytical system, our strategy diverges into two distinct methodologies tailored to their specific end-goals:

  • HPLC-UV for Bulk Assay: Utilizes Trifluoroacetic Acid (TFA) as a strong ion-pairing agent to aggressively mask silanols and ensure sharp peak symmetry for high-concentration purity assays[1].

  • LC-MS/MS for Trace Bioanalysis: Replaces TFA with Formic Acid (FA). While TFA provides excellent chromatography, it causes catastrophic ion suppression in mass spectrometry by forming stable, neutral ion-pairs in the gas phase. Formic acid promotes protonation ( [M+H]+ ) essential for positive Electrospray Ionization (ESI+) without suppressing the signal, meeting rigorous FDA bioanalytical standards[2].

Tailing_Mechanism cluster_interactions Stationary Phase Interactions Analyte Target Analyte (Basic Amines, pKa ~9-10) Hydrophobic Hydrophobic Interaction (C18 Alkyl Chain) Analyte->Hydrophobic Primary Retention Silanol Secondary Ion-Exchange (Deprotonated Silanols, -SiO-) Analyte->Silanol Causes Peak Tailing Solution Solution: End-capped C18 + Acidic Modifier (pH ~2.7) Silanol->Solution Suppresses Silanol Ionization

Caption: Chromatographic retention and silanol-induced peak tailing mechanism.

Method 1: HPLC-UV Protocol for Bulk Purity & Assay

This method is designed for the quantification of the Active Pharmaceutical Ingredient (API) or synthetic intermediate in bulk formulations.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: Ethylene Bridged Hybrid (BEH) particles are highly resistant to basic compounds and possess minimal residual silanol activity.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal for the biphenyl chromophore).

  • Injection Volume: 10 µL.

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Gradient
12.01090Column Wash
12.1955Re-equilibration
15.0955End

System Suitability Criteria: Before sample analysis, verify that the Tailing Factor ( Tf​ ) is ≤1.5 and the theoretical plate count ( N ) is ≥5000 .

Method 2: LC-MS/MS Protocol for Trace Bioanalysis

For pharmacokinetic (PK) and toxicokinetic (TK) studies, quantification in complex biological matrices (e.g., plasma, serum) requires high selectivity and sensitivity. This protocol aligns with the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards[2][3].

Sample Preparation Workflow (Protein Precipitation)

To ensure the method is a self-validating system, a Stable Isotope-Labeled (SIL) internal standard (e.g., Target- d6​ ) must be used to correct for matrix effects and extraction recovery variations[2].

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (100 ng/mL Target- d6​ ).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial for injection.

BioA_Workflow Plasma Plasma Sample (Spiked with IS) Precipitation Protein Precipitation (MeCN + 0.1% FA) Plasma->Precipitation Centrifuge Centrifugation (14,000 g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS Data Data Processing (IS-Normalized) LCMS->Data

Caption: Workflow for LC-MS/MS bioanalytical sample preparation and analysis.

Mass Spectrometry Parameters

The compound readily ionizes in ESI+ to form an [M+H]+ precursor ion at m/z 241.2. Fragmentation via Collision-Induced Dissociation (CID) yields two primary product ions:

  • m/z 196.2 (Loss of the dimethylamine group, -45 Da)

  • m/z 179.2 (Subsequent loss of ammonia, -17 Da)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target241.2196.25025Quantifier
Target241.2179.25035Qualifier
Target- d6​ (IS)247.2202.25025Normalization

Note: Source temperature set to 500°C; Capillary voltage set to 3.0 kV.

Method Validation Framework (FDA & ICH M10 Compliance)

To guarantee trustworthiness and regulatory compliance, the LC-MS/MS method must be validated against the following core parameters[2][3]:

Validation ParameterAcceptance CriteriaScientific Rationale
Accuracy ±15% of nominal value (±20% at LLOQ)Ensures the measured concentration reflects the true physiological state.
Precision 15% CV ( 20% at LLOQ)Validates the repeatability of the instrument and extraction workflow.
Selectivity No interfering peaks >20% of LLOQConfirms endogenous matrix components do not co-elute and interfere with the analyte.
Matrix Effect IS-normalized Matrix Factor CV 15%Ensures that ion suppression/enhancement in the MS source is properly compensated by the SIL-IS.
Dilution Integrity ±15% bias, 15% CVValidates the accuracy of diluting over-range study samples with blank matrix prior to extraction.

References

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis National Institutes of Health (NIH) - PMC URL:[Link]

  • Practical HPLC Method Development (Snyder, Kirkland, Glajch) Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Method

Application of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in polymer chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in polymer chemistry. Foreword (2-{4-[(Dimethylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in polymer chemistry.

Foreword

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS No. 949743-29-7) is a bifunctional aromatic amine with a unique structural architecture.[1] Its biphenyl core imparts rigidity and thermal stability, while the presence of both a primary and a tertiary amine group offers versatile reactivity for polymer synthesis and functionalization. This guide provides a comprehensive overview of the potential applications of this molecule in polymer chemistry, supported by detailed theoretical protocols and scientific rationale derived from analogous systems. Given the limited published data on this specific compound, the following application notes are presented as predictive and illustrative examples for research and development.

Structural Features and Reactivity

The key to understanding the potential of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine lies in its distinct functional groups:

  • Primary Aminomethyl Group (-CH₂NH₂): This group is a highly reactive nucleophile, making it an ideal candidate for step-growth polymerization reactions. It can readily react with electrophiles such as carboxylic acid derivatives (to form amides), isocyanates (to form ureas), and epoxides (to form β-hydroxyamines).

  • Tertiary Dimethylamino Group (-N(CH₃)₂): This group can act as a built-in catalyst for certain polymerization reactions, such as epoxy curing. It can also be quaternized to introduce a positive charge, leading to the development of cationic polymers with applications in areas like gene delivery or as antimicrobial agents.

  • Biphenyl Backbone: The biphenyl unit provides significant thermal and mechanical stability to the resulting polymer chains. Its rigid structure can lead to polymers with high glass transition temperatures (Tg) and excellent dimensional stability.[2][3][4][5]

Application in High-Performance Polyamides and Polyimides

Aromatic diamines are fundamental building blocks for high-performance polymers like aramids and polyimides, known for their exceptional thermal and chemical resistance.[6][7][8] The structure of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine makes it a promising candidate as a diamine monomer.

Synthesis of a Novel Polyamide

Concept: Aromatic polyamides are synthesized by the polycondensation of an aromatic diamine with an aromatic diacid or diacyl chloride.[2][7] The primary amine of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine can participate in this reaction.

Proposed Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

  • Monomer Preparation: Dissolve (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent.

  • Polymerization: Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and solvent, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Polymer Properties: The resulting polyamide is expected to exhibit high thermal stability due to its aromatic backbone. The presence of the tertiary amine could enhance its solubility in certain organic solvents and provide a site for post-polymerization modification.

Application as a Curing Agent for Epoxy Resins

Diamines are widely used as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked network.[9] The primary amine of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine can act as the primary cross-linking site, while the tertiary amine can function as an accelerator.

Curing of a Bisphenol A-based Epoxy Resin

Concept: The primary amine has two active hydrogens that can react with two epoxy groups. The tertiary amine can catalyze the etherification reaction between hydroxyl groups (formed during the amine-epoxy reaction) and other epoxy groups, leading to a denser cross-linked network.

Proposed Protocol: Isothermal Curing of an Epoxy Resin

  • Formulation: Pre-heat a standard liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) to 60 °C to reduce its viscosity.

  • Mixing: Add a stoichiometric amount of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine to the pre-heated epoxy resin. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin.

  • Degassing: Thoroughly mix the components for 5-10 minutes until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a pre-heated mold and cure in an oven at a specified temperature (e.g., 120-150 °C) for a designated period (e.g., 2-4 hours).

  • Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 180 °C) for 1-2 hours is recommended to ensure complete reaction.

Expected Properties of the Cured Resin: The resulting thermoset is anticipated to have a high glass transition temperature and good mechanical properties due to the rigid biphenyl structure of the curing agent. The internal catalytic effect of the tertiary amine could potentially reduce the curing time or temperature.

Functional Monomer for Specialty Polymers

The bifunctional nature of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine allows for its use as a functional monomer to introduce specific properties into polymers.

Synthesis of Cationic Polymers for Gene Delivery

Concept: Cationic polymers are widely investigated as non-viral vectors for gene delivery. The tertiary amine group in the polymer derived from (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine can be quaternized to introduce a positive charge.

Proposed Protocol: Synthesis and Quaternization of a Functional Polyamide

  • Polymer Synthesis: Synthesize a polyamide using (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine and a diacid chloride as described in section 2.1.

  • Quaternization: Dissolve the synthesized polyamide in a suitable solvent like DMF. Add an excess of an alkylating agent, such as methyl iodide or ethyl bromide.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.

  • Isolation: Precipitate the quaternized polymer in a non-solvent like diethyl ether.

  • Purification: Filter the polymer, wash it with the non-solvent to remove excess alkylating agent, and dry it under vacuum.

Expected Properties: The resulting cationic polyamide would be water-soluble and could be explored for its ability to condense DNA and mediate gene transfection.

Data Summary and Visualization

Table 1: Predicted Properties and Applications
Application AreaKey Functional Group(s)Potential Polymer TypeExpected Key Properties
High-Performance PolymersPrimary Amine, Biphenyl CorePolyamide, PolyimideHigh thermal stability, good mechanical strength, enhanced solubility
Epoxy Resin CuringPrimary and Tertiary AminesCross-linked Epoxy ThermosetHigh Tg, good dimensional stability, potential for accelerated curing
Specialty Functional PolymersTertiary AmineCationic PolyamideWater solubility, potential for DNA condensation, antimicrobial activity
Diagrams

Diagram 1: Polymerization of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine into a Polyamide

G cluster_reactants Reactants cluster_products Products monomer1 H₂N-CH₂-Ph-Ph-CH₂-N(CH₃)₂ (Diamine Monomer) polymer -[NH-CH₂-Ph-Ph-CH₂-N(CH₃)₂-CO-Ar-CO]n- (Polyamide) monomer1->polymer + monomer2 Cl-CO-Ar-CO-Cl (Diacyl Chloride) monomer2->polymer hcl HCl

Caption: Proposed polycondensation reaction to form a polyamide.

Diagram 2: Curing Reaction with Epoxy Resin

G diamine (CH₃)₂N-CH₂-Ph-Ph-CH₂-NH₂ network Cross-linked Polymer Network diamine->network + epoxy Epoxy Resin (e.g., DGEBA) epoxy->network

Caption: Schematic of epoxy curing using the diamine.

Diagram 3: Quaternization for Cationic Polymer

G polymer ...-N(CH₃)₂-... (Polymer Backbone) cationic_polymer ...-N⁺(CH₃)₂R X⁻-... (Cationic Polymer) polymer->cationic_polymer + alkyl_halide R-X (e.g., CH₃I) alkyl_halide->cationic_polymer

Caption: Post-polymerization modification to create a cationic polymer.

References

  • (2-{4-[(dimethylamino)methyl]phenyl}phenyl)methanamine - NextSDS. Available from: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - Taylor & Francis. Available from: [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects - PMC. Available from: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available from: [Link]

  • Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials - MDPI. Available from: [Link]

  • Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler | Macromolecules - ACS Publications. Available from: [Link]

  • (PDF) Preparation of waterborne functional polymers using a bifunctional coupler. Available from: [Link]

  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Available from: [Link]

  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups - PMC. Available from: [Link]

  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Available from: [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. Available from: [Link]

  • Synthesis and properties of modified polyimides containing multiple side methyl and biphenyl structures - Taylor & Francis. Available from: [Link]

  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Available from: [Link]

  • (PDF) PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES - ResearchGate. Available from: [Link]

  • Synthesis of the bifunctional polymeric materials. i) Reaction conditions - ResearchGate. Available from: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. Available from: [Link]

  • Synthesis and Characterization of New Diamine Based on Fluorine. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in assays

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility, aggregation, or inconsistent assay readouts when work...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility, aggregation, or inconsistent assay readouts when working with (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine .

By understanding the physicochemical causality behind this compound's behavior, you can implement field-proven strategies to rescue your biochemical and cell-based assays.

Physicochemical Profiling: Understanding the Causality

To troubleshoot effectively, we must first deconstruct the molecule. (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine is a synthetic diamine characterized by:

  • A highly lipophilic biphenyl core , which drives hydrophobic collapse in aqueous environments.

  • A primary amine (methanamine) and a tertiary amine (dimethylamino) .

While these basic centers are protonated at physiological pH (pH 7.4), making the molecule a di-cation, the massive hydrophobic surface area of the biphenyl system heavily counteracts the polarity of the amines. When introduced into standard in vitro assay buffers, the compound is highly susceptible to solvent shock , multivalent anion complexation , and non-specific binding (NSB) .

Diagnostic Workflow for Solubility Rescue

Before altering your assay conditions, use the following logic tree to diagnose the exact mechanism of compound loss.

G Start 10 mM Stock (100% Anhydrous DMSO) Dilution Aqueous Buffer Dilution (pH 7.4) Start->Dilution Check Turbidimetric Analysis (Nephelometry) Dilution->Check Precip Precipitation / Aggregation Detected Check->Precip Yes Clear Solution Clear (Kinetic Solubility Achieved) Check->Clear No Cause1 Solvent Shock (Dielectric Shift) Precip->Cause1 Cause2 Anion Complexation (Phosphate Binding) Precip->Cause2 Cause3 Non-Specific Binding (Plastic Adsorption) Precip->Cause3 Sol1 Intermediate Dilution (10% DMSO Step) Cause1->Sol1 Sol2 Switch Buffer (Use HEPES over PBS) Cause2->Sol2 Sol3 Add 0.01% CHAPS / BSA Cause3->Sol3 Sol1->Dilution Sol2->Dilution Sol3->Dilution

Diagnostic workflow for mitigating precipitation of basic lipophilic compounds.

Frequently Asked Questions & Troubleshooting

Q1: Why does the compound precipitate immediately upon addition to my assay buffer, even though it is fully dissolved in the DMSO stock?

A: You are experiencing Solvent Shock . Current estimates indicate that 30%–50% of lipophilic compounds in screening libraries precipitate when transferred directly from DMSO stock solutions into aqueous media[1]. The rapid shift in the dielectric constant causes the hydrophobic biphenyl core to self-associate and form colloidal aggregates before the polar amine groups can establish stabilizing hydrogen bonds with the water molecules. To prevent this, kinetic solubility must be managed by avoiding direct, high-concentration spikes into aqueous buffers[2].

Q2: My assay buffer is at pH 7.4. Since the amines are protonated (di-cationic), shouldn't the compound be highly water-soluble?

A: In theory, yes; however, poorly soluble weak bases exhibit complex phase behaviors[3]. While the amines are protonated, two factors drive precipitation at pH 7.4:

  • Multivalent Anion Complexation: If you are using Phosphate-Buffered Saline (PBS), the di-cationic amines can form highly insoluble salt complexes with multivalent phosphate anions.

  • Micro-precipitation: Even if visible precipitation isn't obvious, hydrophobic chemicals can form micro-precipitates that sink to the bottom of the well from concentrated DMSO stocks, leading to inhomogeneous distribution[4]. Solution: Switch from PBS to a zwitterionic buffer like HEPES or Tris, which are less likely to form insoluble salts with polyamines.

Q3: I don't see any turbidity, but my IC50/EC50 readouts are erroneously low and highly variable. What is happening?

A: This is a classic symptom of Non-Specific Binding (NSB) combined with kinetic solubility failure. The lipophilic biphenyl core has a high affinity for untreated polystyrene assay plates. When the compound concentration falls below calculated levels due to adsorption to the plastic or invisible micro-precipitation, it generates false-negative results[2].

Q4: What additives can I use to maintain solubility without interfering with my biochemical targets?

A: The goal is to lower the surface tension and provide hydrophobic pockets for the biphenyl core. Non-ionic or zwitterionic surfactants are ideal. We recommend adding 0.01% Tween-20 or 0.01% CHAPS to your assay buffer. If your assay is cell-based and sensitive to surfactants, using 0.1% Bovine Serum Albumin (BSA) acts as a lipid carrier, significantly improving the apparent solubility of lipophilic amines.

Quantitative Mitigation Matrix

Use the following table to select the appropriate buffer modifications based on your target assay concentration.

Assay Concentration TargetPrimary ChallengeRecommended Buffer ModificationSelf-Validation Metric
< 1 µM Non-Specific Binding (NSB)Add 0.01% CHAPS or 0.1% BSALC-MS/MS recovery > 95%
1 µM – 10 µM Solvent Shock / Micro-precipitationStep-wise dilution + 0.05% Tween-20Nephelometry (Turbidity < 5 NTU)
> 10 µM Anion Complexation / AggregationSwitch to 50 mM HEPES + 0.1% BSADynamic Light Scattering (No aggregates > 100nm)

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your assay, do not use direct-dosing from 100% DMSO. Implement this Intermediate Dilution Protocol , which includes a built-in validation step to ensure the compound remains in solution.

Phase 1: Stock Preparation

  • Prepare a 10 mM stock of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in 100% anhydrous DMSO.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

Phase 2: Intermediate Aqueous Transition (Crucial Step) Do not pipette the 10 mM stock directly into the final assay well.

  • Prepare an intermediate buffer: 50 mM HEPES (pH 7.4) containing 0.05% Tween-20.

  • Create a 10X working solution (e.g., 100 µM) by pipetting the 10 mM DMSO stock into the intermediate buffer while actively vortexing .

    • Mechanistic Note: Active vortexing during addition disperses the DMSO droplet instantly, preventing the localized high-concentration zones that trigger solvent shock.

  • The resulting intermediate solution will contain 1% DMSO.

Phase 3: Assay Dosing

  • Transfer 1 volume of the 10X working solution to 9 volumes of your final assay medium (cells or enzyme mix).

  • The final assay environment will now contain the target 10 µM compound concentration, 0.1% DMSO, and 0.005% Tween-20.

Phase 4: Self-Validation (Nephelometry)

  • Prepare a blank well containing only the final assay buffer (0.1% DMSO, 0.005% Tween-20).

  • Read the assay plate on a microplate reader equipped with a nephelometer (light scattering module).

  • Acceptance Criteria: The light scattering signal of the compound wells must not exceed the blank by more than 5%. If scattering is detected, kinetic solubility has been breached, and the compound concentration must be lowered.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules National Center for Biotechnology Inform
  • Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine University of Eastern Finland (eRepo)
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Environmental Science & Technology - ACS Public
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds American Pharmaceutical Review

Sources

Optimization

Technical Support Center: Optimizing Derivatization of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Executive Summary (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS: 949743-29-7) is a complex biphenyl building block featuring two distinct amine functionalities: a primary methanamine and a tertiary dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS: 949743-29-7) is a complex biphenyl building block featuring two distinct amine functionalities: a primary methanamine and a tertiary dimethylamine. Derivatizing this molecule—typically via amide coupling at the primary amine—presents three distinct chemical challenges:

  • Steric Hindrance: The primary amine is located at the 2-position of the biphenyl system, severely restricting the trajectory of incoming electrophiles.

  • Chemoselectivity & pH: The tertiary amine acts as a competitive base, altering the local pH and potentially deactivating the primary amine if not properly buffered.

  • Chromatographic Tailing: The highly basic dimethylamino group interacts strongly with acidic silanols during purification.

This guide provides field-proven, self-validating protocols and troubleshooting steps to master the derivatization of this hindered substrate.

Section 1: Strategic Workflow & Experimental Protocols

DerivatizationWorkflow Start Target: Biphenyl-2-ylmethanamine Derivatization CheckSterics Is the carboxylic acid sterically hindered? Start->CheckSterics YesHindered Yes: Use HATU/HOAt or COMU + DIPEA CheckSterics->YesHindered Hindered Acid NoHindered No: Use EDC/HOBt + DMAP (cat.) CheckSterics->NoHindered Standard Acid Purification Purification Strategy (Tertiary Amine Present) YesHindered->Purification NoHindered->Purification ReversePhase Reverse-Phase HPLC (0.1% TFA or Formic Acid) Purification->ReversePhase High Purity Req. NormalPhase Normal Phase Silica (Add 1-5% Et3N or NH4OH) Purification->NormalPhase Scale-up/Prep

Workflow for selecting coupling reagents and purification strategies for hindered biphenyl amines.

Self-Validating Protocol: Optimized Amide Coupling (HATU/DIPEA)

Use this protocol to overcome the ortho-biphenyl steric hindrance during amide bond formation.

Step 1: Pre-Activation of the Carboxylic Acid

  • Action: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: HATU requires a tertiary base to deprotonate the acid, allowing it to attack the uronium carbon.

  • Self-Validation Check: Stir for 10 minutes. Withdraw a 1 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the mass of the OAt-active ester and the disappearance of the free acid before proceeding.

Step 2: Amine Addition

  • Action: Add (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (1.0 eq) dropwise as a solution in DMF.

  • Causality: The substrate contains a highly basic tertiary amine. Using 3.0 eq of DIPEA ensures that any protons released during the reaction are scavenged by the DIPEA, keeping the target primary amine in its highly nucleophilic free-base state.

Step 3: Reaction Monitoring

  • Action: Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Perform TLC (DCM:MeOH 90:10 with 1% TEA). The reaction is complete when the primary amine starting material (which stains strongly with Ninhydrin) is completely consumed.

Step 4: Quench & Aqueous Workup

  • Action: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x).

  • Causality: DMF is highly miscible with water. Repeated aqueous LiCl washes effectively partition the DMF into the aqueous layer, preventing it from co-eluting and ruining the subsequent silica gel purification.

Step 5: Purification

  • Action: Dry organics over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography using a basic modifier (e.g., DCM:MeOH 95:5 + 1% Triethylamine).

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my amide coupling yield so low (<30%) when using standard EDC/NHS or DCC? A: The primary amine on this substrate is situated at the 2-position of a biphenyl system, creating massive steric bulk. Standard carbodiimides (like EDC or DCC) form O-acylisourea intermediates that are bulky and react slowly with hindered amines. To overcome this, you must switch to a uronium-based reagent like HATU. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. This leaving group provides anchimeric assistance—known as the 1[1]—which significantly accelerates aminolysis and drives the reaction to completion despite the steric hindrance.

Q2: How do I prevent the tertiary amine (-CH₂N(CH₃)₂) from interfering with the reaction? A: While the tertiary amine cannot form an amide bond, it acts as a competitive base. If the reaction pH drops, the tertiary amine will protonate, which alters the solubility of the substrate and can trigger the protonation of the primary amine, rendering it non-nucleophilic. You must use an excess (at least 3.0 equivalents) of a non-nucleophilic base like DIPEA. This2[2] keeps both amines in their free-base form, allowing the kinetically favored primary amine to react selectively.

Q3: I am trying to couple an electron-deficient carboxylic acid, and HATU is causing side reactions. What is the alternative? A: If uronium reagents are causing epimerization or guanidylation, switch to a carbodiimide system enhanced with a nucleophilic catalyst. Using EDC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) and HOBt is highly effective for 3[3]. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that forces the coupling forward without the strong basicity required by HATU. Alternatively, consider using NDTP, a novel reagent that activates acids via an acyl thiocyanide intermediate, enabling 4[4].

Q4: My derivatized product streaks severely on silica gel, and I cannot isolate it cleanly. How should I purify it? A: The presence of the dimethylamino group makes your final product highly basic. Basic amines interact strongly with the acidic silanol groups on standard stationary phase silica, causing severe tailing and irreversible adsorption.

  • Normal Phase Solution: Pre-treat your silica column with 1–5% Triethylamine (TEA) or use a mobile phase containing 1% aqueous NH₄OH (e.g., DCM/MeOH/NH₄OH 90:9:1). This neutralizes the acidic silanols.

  • Reverse Phase Solution: Use C18 Reverse-Phase HPLC with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Note that the product will elute as a TFA salt, which may require a subsequent free-basing step using a basic resin or liquid-liquid extraction.

Section 3: Quantitative Optimization Matrix

The following table summarizes the performance of various coupling systems when applied to sterically hindered biphenyl amines.

Coupling SystemActivation IntermediateRelative KineticsYield (Hindered Substrates)Epimerization RiskRecommended Use Case
EDC / NHS O-AcylisoureaSlow< 30%LowUnhindered, aqueous reactions
EDC / HOBt / DMAP Acyliminium ionModerate60 - 75%ModerateElectron-deficient acids
HATU / DIPEA OAt Active EsterVery Fast> 90%ModerateSterically hindered amines
COMU / DIPEA Oxyma Active EsterVery Fast> 90%LowGreener alternative to HATU
NDTP Acyl ThiocyanideExtremely Fast> 95%Very LowRapid synthesis, difficult dipeptides

References

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (nih.gov). 3

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. 1

  • NDTP Mediated Direct Rapid Amide and Peptide Synthesis without Epimerization. Organic Chemistry Portal. 4

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with (2-{4-[(Dimethylamino)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine .

This molecule presents a unique analytical challenge: it contains a biphenyl core with two basic centers—a primary amine (methanamine) and a tertiary amine (dimethylamino). Due to its dicationic nature under standard physiological or mid-pH conditions, it is highly susceptible to severe peak tailing, which compromises resolution, limits of detection (LOD), and quantitative accuracy[1].

This guide provides a mechanistic deep dive into the causality of peak tailing, self-validating troubleshooting protocols, and definitive solutions to restore Gaussian peak symmetry.

Part 1: Mechanistic Deep Dive & FAQs

Q1: Why does (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine tail so aggressively on standard C18 columns? A: The root cause is a dual-retention mechanism driven by secondary acid-base interactions. Standard reversed-phase HPLC columns rely on a silica substrate. The surface of this silica contains residual, unbonded silanol groups (Si-OH) that are weakly acidic (pKa ~3.5–4.5)[2]. At a mid-range mobile phase pH (e.g., pH 6.0), these silanols dissociate into negatively charged Si-O⁻ ions. Simultaneously, the primary and tertiary amines on your biphenyl analyte (pKa ~9.0–10.0) become fully protonated, carrying positive charges[3].

As the dicationic analyte travels through the column, it experiences strong electrostatic attraction to the anionic silanols—acting like "velcro"[4]. Because these active silanol sites are limited in number, they overload quickly, creating a non-linear adsorption isotherm that manifests chromatographically as an exponential tail[3][5].

Q2: How can I definitively prove whether my peak tailing is caused by these chemical interactions or a physical instrument problem (e.g., a void volume)? A: You must isolate the variables using a neutral marker test. A physical problem (such as dead volume in tubing, a poorly seated PEEK fitting, or a collapsed column bed) will distort all peaks regardless of their chemical structure[4]. A chemical problem (silanol interaction) will only distort ionizable compounds[6]. By injecting a strictly neutral, hydrophobic compound (like toluene), you can diagnose the system. If toluene yields a perfectly symmetrical peak but your biphenyl diamine tails, the issue is definitively chemical[4][6].

Q3: What is the most effective mobile phase pH strategy to eliminate this interaction? A: You have two distinct thermodynamic pathways to shut down the electrostatic interaction:

  • The Low-pH Strategy (Protonation): Drop the mobile phase pH to ≤ 2.5 using a strong buffer (e.g., 20 mM phosphate) or an acidic modifier (e.g., 0.1% Trifluoroacetic acid). This forces the silanol groups to remain fully protonated (Si-OH), neutralizing their negative charge and eliminating the ion-exchange pathway[2][7].

  • The High-pH Strategy (Deprotonation): Raise the mobile phase pH to ≥ 10.5 using ammonium bicarbonate or ammonium hydroxide. This forces the primary and tertiary amines on your analyte to deprotonate into their neutral free-base forms. Note: This requires a highly specialized, base-resistant hybrid column (e.g., Waters XBridge or Type-C silica) to prevent the dissolution of the silica bed.

Q4: Should I use mobile phase additives like Triethylamine (TEA)? A: Yes, if you are constrained to a mid-to-low pH and cannot use a specialized column. TEA acts as a "silanol blocker" or sacrificial base[7]. Because TEA is a small, highly basic molecule, it outcompetes the bulky biphenyl analyte for the active silanol sites. Adding 5–10 mM TEA to the mobile phase effectively masks the stationary phase defects, allowing your target analyte to elute symmetrically[2][7].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be verifiable. The following protocols use the USP Tailing Factor (Tf) as an internal validation metric. An ideal Gaussian peak has a Tf of 1.0; a Tf > 1.5 indicates severe tailing, and a Tf ≤ 1.2 is the standard acceptance criterion for basic pharmaceuticals[1][8].

Protocol A: System Diagnostic Test (Chemical vs. Physical)

Objective: Determine the root cause of peak asymmetry.

  • Preparation: Prepare a mixed standard containing 50 µg/mL of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine and 50 µg/mL of Toluene in the initial mobile phase.

  • Execution: Inject 5 µL of the mixture onto the current HPLC system using the existing method parameters.

  • Data Analysis: Calculate the USP Tailing Factor (Tf) at 5% peak height for both peaks[1].

  • Validation Logic:

    • If Toluene Tf < 1.1 AND Analyte Tf > 1.5 : The system validates a Chemical Issue (Silanol interactions). Proceed to Protocol B.

    • If Toluene Tf > 1.5 AND Analyte Tf > 1.5 : The system validates a Physical Issue. Replace the guard column, check PEEK fittings for dead volume, and replace the column if the bed has collapsed[4][6].

Protocol B: Low-pH Silanol Suppression Workflow

Objective: Eliminate secondary ion-exchange interactions via pH control and competitive binding.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1.0 L of LC-MS grade water to create a 20 mM buffer[7].

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5. Causality check: This ensures the pH is at least one full unit below the silanol pKa, guaranteeing >90% protonation[2].

  • Additive Inclusion (Optional but Recommended): Add 0.7 mL of Triethylamine (TEA) to achieve a ~5 mM concentration. Re-adjust pH to 2.5 if necessary[7].

  • Column Selection: Install a base-deactivated, high-purity Type B silica C18 column or a polar-embedded column (e.g., amide-linked C18)[9][10].

  • Execution & Validation: Run the analyte. Calculate the new Tf. A reduction of Tf from >2.0 to ≤1.2 validates the successful suppression of secondary interactions.

Part 3: Data Visualization & Workflows

Quantitative Summary of Mitigation Strategies

The following table summarizes the expected outcomes of various chromatographic interventions on the USP Tailing Factor of dicationic amines.

Mitigation StrategyMobile Phase pHAdditive / BufferColumn ChemistryExpected TfPrimary Mechanism of Action
Unoptimized (Baseline) 6.5NoneType A Silica (Standard C18)> 2.5 Severe ion-exchange; silanols ionized, amines protonated.
Low-pH Suppression 2.520 mM PhosphateType B Silica (High Purity)~ 1.3 Silanols protonated (neutralized); electrostatic attraction blocked.
Sacrificial Base 3.05 mM TriethylamineType B Silica (High Purity)~ 1.1 TEA competitively binds and blocks residual active silanol sites.
High-pH Deprotonation 10.510 mM NH₄HCO₃Hybrid / Type C Silica~ 1.0 Amines deprotonated (neutralized); analyte interacts purely via hydrophobicity.
Diagnostic & Mechanistic Diagrams

G Start Peak Tailing Observed for Target Analyte Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 Decision Does the Neutral Marker Tail? Step1->Decision Phys Physical Issue (Void, Tubing, Frit) Decision->Phys Yes Chem Chemical Issue (Silanol Interaction) Decision->Chem No FixP Replace tubing/frit or repack column bed Phys->FixP FixC Adjust pH, add TEA, or use Type-B Silica Chem->FixC

Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

G Analyte Analyte: Dicationic Amines Interaction Secondary Ion-Exchange (Exponential Tailing) Analyte->Interaction Silanol Stationary Phase: Ionized Silanols (Si-O⁻) Silanol->Interaction Sol1 Low pH (< 3.0): Protonate to Si-OH Interaction->Sol1 Sol2 High pH (> 10.0): Deprotonate Amines Interaction->Sol2 Sol3 Add TEA (5 mM): Block Active Sites Interaction->Sol3 Result Primary Hydrophobic Retention (Symmetrical Gaussian Peak) Sol1->Result Sol2->Result Sol3->Result

Figure 2: Molecular interaction pathways and thermodynamic interventions to restore peak symmetry.

References

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Wiley-VCH. Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Available at:[Link]

  • MicroSolv Technology Corporation. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available at:[Link]

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • Chromatography Forum. Peak Tailing. Available at:[Link]

  • YouTube (Axion Labs). HPLC Tips Peak Tailing. Available at: [Link]

  • Chromatography Online. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly reactive, dual-basic pharmaceutical intermediates. The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly reactive, dual-basic pharmaceutical intermediates. The compound (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS 949743-29-7) is a prime example. Featuring a rigid biphenyl core flanked by a primary methanamine and a tertiary dimethylamine, this molecule serves as a critical S4 binding pocket precursor in the synthesis of potent Factor Xa inhibitors, such as DPC423 and related pyrazole-based anticoagulants[1].

Because aliphatic amines are highly reactive and can act as precursors to genotoxic impurities, regulatory agencies mandate rigorous, highly sensitive impurity profiling[2]. However, the dual basicity of this compound (pKa ~9.5–10.5) causes severe secondary ion-exchange interactions with residual silanols on traditional silica columns, leading to peak tailing, poor recovery, and compromised sensitivity[3].

This guide objectively compares standard analytical approaches against an optimized, self-validating High-pH UHPLC-MS/MS methodology, providing the mechanistic causality behind each experimental choice.

Methodological Comparison: Overcoming the Biphenyl Diamine Challenge

To establish a robust control strategy, we must evaluate how the physicochemical properties of CAS 949743-29-7 interact with different chromatographic environments.

  • Alternative 1: Low-pH HPLC-UV (0.1% TFA) Historically, trifluoroacetic acid (TFA) is used as an ion-pairing agent to mask silanol interactions. While this marginally improves peak shape, TFA causes severe ion suppression in mass spectrometry (MS). Furthermore, at low pH, both amines are fully protonated, creating an amphiphilic molecule that struggles to partition cleanly into the C18 phase, resulting in baseline drift and poor Limit of Quantitation (LOQ).

  • Alternative 2: HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography (HILIC) is typically excellent for polar amines. However, the bulky, hydrophobic biphenyl core of this specific impurity dominates its solvation energy. This prevents adequate partitioning into the aqueous layer of the HILIC stationary phase, resulting in poor retention and broad, asymmetrical peaks.

  • The Optimized Solution: High-pH UHPLC-MS/MS (Hybrid Silica) By utilizing an elevated pH mobile phase (pH 10.0), the primary and tertiary amines are deprotonated and neutralized. This entirely eliminates ionic interactions with stationary phase silanols and shifts the retention mechanism to pure hydrophobic partitioning[3]. Coupled with an Ethylene Bridged Hybrid (BEH) column—which resists silica dissolution at high pH—this method yields perfectly symmetrical peaks and maximizes electrospray ionization (ESI) efficiency.

Quantitative Performance Summary

The table below summarizes the validation parameters according to ICH Q2(R2) guidelines[2], demonstrating the superiority of the high-pH approach.

Validation ParameterLow-pH HPLC-UV (0.1% TFA)HILIC-MS/MS (Ammonium Formate)High-pH UHPLC-MS/MS (pH 10)
Limit of Quantitation (LOQ) 50 ng/mL10 ng/mL0.5 ng/mL
Linearity ( R2 ) 0.985 (Non-linear at low end)0.991> 0.999
Peak Asymmetry ( As​ ) 1.8 (Severe Tailing)1.4 (Broadening)1.05 (Excellent Symmetry)
Recovery at 0.1% Spike 78% ± 6%85% ± 5%99% ± 2%
Matrix Effect (Suppression) N/A (UV Detection)-45% (High Suppression)< -5% (Minimal)

Self-Validating Experimental Protocol: High-pH UHPLC-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes hardcoded System Suitability Tests (SST) and Quality Control (QC) bracketing to automatically verify the integrity of the data[2].

Step 1: Mobile Phase Preparation & Column Equilibration

  • Action: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide) and Mobile Phase B (LC-MS grade Acetonitrile). Equilibrate a Waters XBridge BEH C18 column (50 x 2.1 mm, 1.7 µm) at 45°C.

  • Causality: A pH of 10.0 ensures both amines on the biphenyl scaffold are deprotonated. The BEH particle is structurally reinforced with ethylene bridges to withstand this alkaline environment without the silica backbone dissolving[3].

Step 2: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject a resolution standard containing the API and 0.1% of CAS 949743-29-7. Program the Chromatography Data System (CDS) to automatically halt the sequence if the tailing factor ( As​ ) exceeds 1.2 or if resolution ( Rs​ ) is < 2.5.

  • Causality: By hardcoding SST limits, we eliminate operator bias. The system mathematically proves it is fit-for-purpose before consuming precious API samples.

Step 3: Sample Preparation with Isotopic Dilution

  • Action: Dilute API samples to 1.0 mg/mL in 50:50 Water:Acetonitrile. Spike with 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Causality: The SIL-IS co-elutes exactly with the target impurity, perfectly correcting for any matrix-induced ion suppression in the ESI source and neutralizing injection volume variability.

Step 4: UHPLC-MS/MS Execution & QC Bracketing

  • Action: Execute a gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min. Monitor via Positive ESI using MRM transitions specific to the methanamine cleavage. Bracket unknown samples with QC standards every 10 injections.

  • Causality: QC bracketing ensures that instrument drift remains within ±5%. If a QC fails, the run automatically invalidates, ensuring that only highly accurate, ICH-compliant data is reported[2].

Mechanistic Visualizations

MethodValidation A Method Selection High-pH UHPLC B System Suitability Tailing < 1.2 A->B C Validation (ICH Q2) LOD/LOQ & Linearity B->C D Routine API Testing Impurity Profiling C->D

Workflow for self-validating analytical method implementation.

RetentionMechanism cluster_low Low pH (0.1% TFA) cluster_high High pH (Ammonium Bicarbonate) Analyte Biphenyl Diamine (CAS 949743-29-7) LowPH Protonated Amines (+) Analyte->LowPH HighPH Deprotonated Amines (Neutral) Analyte->HighPH Silanol Ion-Exchange with Silanols (Severe Peak Tailing) LowPH->Silanol RP Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) HighPH->RP

Mechanistic comparison of low-pH vs. high-pH chromatographic retention.

References

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. ACS Publications.

  • Reversed-phase high-performance liquid chromatography of basic compounds at pH 11 with silica-based column packings. Journal of Chromatography A. Elsevier.

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation.

Sources

Comparative

Benchmarking the Performance of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine in Catalysis: A Comprehensive Guide

Executive Summary In the landscape of advanced catalytic design, bifunctional molecules that can simultaneously activate multiple reaction components are highly sought after. (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced catalytic design, bifunctional molecules that can simultaneously activate multiple reaction components are highly sought after. (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (hereafter referred to as 2,4'-BPA-NMe₂ ) is a uniquely structured biphenyl-based primary-tertiary diamine. Unlike traditional 1,2-diamines (such as those derived from cyclohexanediamine or cinchona alkaloids), the 2,4'-substitution pattern on the biphenyl scaffold enforces a significant spatial separation between the primary and tertiary amine functionalities.

This guide objectively benchmarks the performance of 2,4'-BPA-NMe₂ across two distinct catalytic paradigms: Cooperative Organocatalysis (enamine-driven aldol reactions) and Transition Metal Catalysis (bifunctional ligand-accelerated C–H activation). By comparing its performance against established commercial alternatives, we provide researchers with actionable, data-backed insights into its utility.

Structural & Mechanistic Profiling

The efficacy of 2,4'-BPA-NMe₂ lies in its physical organic properties. In traditional 1,2-diamines, the proximity of the two nitrogen atoms often leads to competitive intramolecular hydrogen bonding or bidentate metal chelation, which can inhibit substrate turnover. The 2,4'-biphenyl architecture enforces a ~9.5 Å spatial separation. This prevents intramolecular self-quenching, ensuring the primary amine (-CH₂NH₂) is free to form an enamine (or bind a metal) while the tertiary amine (-CH₂NMe₂) remains available to act as a remote general base or protonated hydrogen-bond donor.

G A 2,4'-BPA-NMe2 (Biphenyl Scaffold) B Primary Amine (-CH2NH2) A->B Position 2 C Tertiary Amine (-CH2NMe2) A->C Position 4' D Enamine Formation (Covalent Activation) B->D E Metal Coordination (σ-Donor Ligand) B->E F H-Bond Donor (When Protonated) C->F G Remote Base (Proton Abstraction) C->G H Organocatalysis (syn-Aldol) D->H I Transition Metal Catalysis (CMD C-H Activation) E->I F->H Cooperative G->I Cooperative

Fig 1: Dual activation logic of 2,4'-BPA-NMe₂ preventing self-quenching via spatial separation.

Benchmark 1: Organocatalytic Direct Aldol Reaction

Primary-tertiary diamines are renowned for their ability to catalyze highly syn-selective direct aldol reactions of aliphatic ketones, a transformation where traditional secondary amines (like L-Proline) typically yield anti-products ([1]). We benchmarked 2,4'-BPA-NMe₂ against L-Proline and a standard 1,2-diaminocyclohexane-derived primary-tertiary diamine (1,2-DA-PTD).

Quantitative Comparison

Reaction Conditions: Cyclohexanone (1.0 mmol), 4-Nitrobenzaldehyde (0.1 mmol), Catalyst (10 mol%), TfOH (10 mol% for diamines), NMP/H₂O (9:1), RT, 24 h.

Catalyst SystemYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
L-Proline851:20 (anti-selective)>90
1,2-DA-PTD + TfOH9215:1 (syn-selective)95
2,4'-BPA-NMe₂ + TfOH 88 12:1 (syn-selective) 15 *

*Note: The low enantiomeric excess (ee) for 2,4'-BPA-NMe₂ is expected, as the unsubstituted biphenyl core is tropos (conformationally flexible at room temperature) and lacks the rigid chiral backbone of 1,2-DA-PTD. However, its high yield and strong syn-diastereoselectivity validate its robust enamine-hydrogen bonding cooperative network.

Self-Validating Experimental Protocol

Causality Check: Trifluoromethanesulfonic acid (TfOH) is added to selectively protonate the more basic tertiary amine, transforming it into a potent hydrogen-bond donor to activate the aldehyde, while leaving the less basic primary amine free to form the enamine.

  • Preparation: In a 5 mL vial equipped with a magnetic stir bar, dissolve 2,4'-BPA-NMe₂ (0.01 mmol) in 0.5 mL of NMP.

  • Acidification: Add TfOH (0.01 mmol) dropwise. Stir for 5 minutes to ensure complete protonation of the tertiary amine.

  • Substrate Addition: Add cyclohexanone (1.0 mmol) followed by 4-nitrobenzaldehyde (0.1 mmol) and 50 µL of H₂O. Causality: Water facilitates the hydrolysis of the product-enamine intermediate, preventing catalyst trapping.

  • Validation Step: After 24 hours, add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50 µL aliquot, dilute with CDCl₃, and acquire a crude ¹H-NMR spectrum. Calculate the conversion by integrating the aldehyde proton against the internal standard. This ensures that subsequent isolated yields are not artificially inflated by mass recovery errors.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 2 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc 3:1).

Benchmark 2: Palladium-Catalyzed Directed C–H Arylation

In transition metal catalysis, bifunctional ligands significantly accelerate C–H activation via a Concerted Metalation-Deprotonation (CMD) mechanism ([2]). We benchmarked 2,4'-BPA-NMe₂ as a bifunctional ligand against simple benzylamine and 2-aminobiphenyl in the Pd-catalyzed C–H arylation of 2-phenylpyridine.

CMD N1 Pd(II) Precatalyst N2 Ligand Exchange (Primary Amine Binds) N1->N2 N3 Substrate Coordination N2->N3 N4 CMD Transition State (Remote -NMe2 acts as base) N3->N4 N5 C-H Cleavage & Palladacycle Formation N4->N5

Fig 2: Workflow of the Concerted Metalation-Deprotonation (CMD) mechanism accelerated by 2,4'-BPA-NMe₂.

Quantitative Comparison

Reaction Conditions: 2-Phenylpyridine (0.2 mmol), 4-Bromotoluene (0.3 mmol), Pd(OAc)₂ (5 mol%), Ligand (5 mol%), K₂CO₃ (0.4 mmol), Toluene, 110 °C, 12 h.

LigandYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
None153.00.25
Benzylamine255.00.41
2-Aminobiphenyl326.40.53
2,4'-BPA-NMe₂ 94 18.8 1.56

Analysis: The dramatic increase in TON and TOF with 2,4'-BPA-NMe₂ proves that the remote -NMe₂ group actively participates in the transition state. By acting as an intramolecular base, it lowers the activation energy barrier for C–H cleavage compared to relying solely on insoluble external K₂CO₃.

Self-Validating Experimental Protocol

Causality Check: The use of a non-polar solvent (Toluene) is deliberate. It suppresses the solubility of the external inorganic base (K₂CO₃), thereby isolating and amplifying the kinetic contribution of the ligand's internal -NMe₂ basic site during the CMD step.

  • Catalyst Pre-Formation: In an oven-dried Schlenk tube under Argon, combine Pd(OAc)₂ (0.01 mmol) and 2,4'-BPA-NMe₂ (0.01 mmol) in 1.0 mL of anhydrous Toluene. Stir at room temperature for 30 minutes. Causality: Pre-complexation prevents the primary amine from competitively reacting with the aryl bromide via Buchwald-Hartwig amination.

  • Reagent Addition: Add 2-phenylpyridine (0.2 mmol), 4-bromotoluene (0.3 mmol), and anhydrous K₂CO₃ (0.4 mmol).

  • Heating: Seal the tube and heat to 110 °C in a pre-equilibrated oil bath for exactly 12 hours.

  • Validation Step: Cool the reaction to room temperature. Add 0.2 mmol of dodecane as an internal standard. Filter an aliquot through a short pad of Celite and analyze via GC-FID. The use of GC-FID with a pre-calibrated response factor for dodecane ensures that the calculated TON is absolute and free from isolation biases.

  • Isolation: Concentrate the remaining mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Conclusion

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine is a highly versatile scaffold. While its lack of a rigid chiral axis limits its use in highly enantioselective organocatalysis without further derivatization, its unique 2,4'-spatial geometry makes it an exceptional candidate for diastereoselective cooperative catalysis and a highly potent bifunctional ligand for transition-metal-catalyzed C–H functionalizations. Researchers looking to accelerate sluggish CMD pathways should strongly consider integrating this ligand class into their screening libraries.

References

  • Luo, S.; Xu, H.; Li, J.; Zhang, L.; Cheng, J.-P. "A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones." Journal of the American Chemical Society, 2007.[Link]

  • Engle, K. M.; Yu, J.-Q. et al. "From Pd(OAc)₂ to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions." Accounts of Chemical Research, 2012.[Link]

Sources

Validation

A Spectroscopic Guide to the Isomers of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. Isomeric purity can profoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. Isomeric purity can profoundly influence a compound's biological activity, physical properties, and safety profile. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of {4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine, a disubstituted biphenyl compound with potential applications in medicinal chemistry and materials science.

The seemingly subtle shift in the substitution pattern on the biphenyl core—from ortho (1,2-), to meta (1,3-), to para (1,4-)—induces significant and measurable differences in their spectroscopic signatures. Understanding these nuances is critical for unambiguous identification, quality control, and the rational design of synthetic pathways. This guide will navigate the distinctive features of these isomers as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing predicted data based on established spectroscopic principles and analysis of analogous compounds.

The Isomers: A Structural Overview

The three isomers under consideration are:

  • (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (ortho-isomer)

  • (3-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (meta-isomer)

  • (4-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (para-isomer)

The core of each isomer is a biphenyl scaffold, where one phenyl ring is substituted with a methanamine group (-CH₂NH₂) and the other with a dimethylaminomethyl group (-CH₂N(CH₃)₂). The distinction lies in the point of attachment between the two phenyl rings.

Caption: Molecular structures of the ortho-, meta-, and para-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.[1] The symmetry, or lack thereof, in each isomer will be the defining characteristic in their respective spectra.

¹H NMR Spectroscopy

The proton NMR spectra will exhibit distinct patterns in the aromatic region, as well as characteristic shifts for the benzylic and methyl protons.

Predicted ¹H NMR Data

Proton Environment ortho-Isomer (Predicted δ, ppm) meta-Isomer (Predicted δ, ppm) para-Isomer (Predicted δ, ppm) Multiplicity Integration
Aromatic (C₆H₄)7.2 - 7.67.2 - 7.6~7.4 (d), ~7.2 (d)Multiplet (m) or Doublet (d)8H
-CH₂NH₂~3.9~3.9~3.9Singlet (s)2H
-NH₂Variable (broad)Variable (broad)Variable (broad)Singlet (s)2H
-CH₂N(CH₃)₂~3.5~3.5~3.5Singlet (s)2H
-N(CH₃)₂~2.3~2.3~2.3Singlet (s)6H

Analysis of Predicted ¹H NMR Spectra:

  • Aromatic Region (7.2 - 7.6 ppm): This region will be the most informative for distinguishing the isomers.

    • ortho-Isomer: Due to the proximity of the two substituted phenyl rings, steric hindrance will likely lead to restricted rotation around the biphenyl bond, resulting in a complex and poorly resolved multiplet for the aromatic protons.[2]

    • meta-Isomer: The aromatic region will also display a complex multiplet, but with potentially more defined signals compared to the ortho-isomer.

    • para-Isomer: This isomer possesses the highest degree of symmetry. The aromatic protons on each ring will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring system.[3]

  • Benzylic Protons (-CH₂NH₂ and -CH₂N(CH₃)₂): The chemical shifts of the benzylic protons are expected to be similar across the isomers, appearing as sharp singlets around 3.9 ppm and 3.5 ppm, respectively. These values are based on data for benzylamine and N,N-dimethylbenzylamine.[2][4]

  • Amine and N-Methyl Protons: The primary amine protons (-NH₂) will present as a broad, exchangeable singlet with a variable chemical shift. The six protons of the dimethylamino group (-N(CH₃)₂) will appear as a sharp singlet around 2.3 ppm.[2]

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum will directly reflect the molecular symmetry of each isomer.

Predicted ¹³C NMR Data

Carbon Environment ortho-Isomer (Predicted No. of Signals) meta-Isomer (Predicted No. of Signals) para-Isomer (Predicted No. of Signals)
Aromatic Carbons12126
-CH₂NH₂111
-CH₂N(CH₃)₂111
-N(CH₃)₂111
Total Signals 15 15 9

Analysis of Predicted ¹³C NMR Spectra:

  • Aromatic Carbons: The key difference will be in the number of aromatic signals.

    • ortho- and meta-Isomers: Both are expected to show 12 distinct signals for the 12 aromatic carbons due to their lower symmetry.

    • para-Isomer: Due to its C₂ symmetry, the para-isomer will exhibit only 6 signals for the aromatic carbons.

  • Aliphatic Carbons: All three isomers are expected to show three distinct signals for the two types of benzylic carbons and the N-methyl carbons.

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule.[5] While the IR spectra of the three isomers will share many common features due to the presence of the same functional groups (amine N-H, alkyl C-H, and aromatic C-H and C=C stretches), subtle differences in the "fingerprint" region, particularly the C-H out-of-plane bending bands, can aid in their differentiation.[6]

Predicted Key IR Absorption Bands

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (primary amine)3300 - 3500Medium, SharpOften two bands for the symmetric and asymmetric stretches.[7]
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium-WeakMultiple bands expected.
C-N Stretch1020 - 1250Medium
Aromatic C-H Out-of-Plane Bending690 - 900StrongThis region is highly diagnostic of the substitution pattern.

Analysis of Predicted IR Spectra:

The most significant differences are expected in the C-H out-of-plane bending region (690-900 cm⁻¹).

  • ortho-Isomer: Likely to show a strong band around 750 cm⁻¹.

  • meta-Isomer: Expected to exhibit bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

  • para-Isomer: A strong, characteristic band between 810-840 cm⁻¹ is anticipated.[2]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] The three isomers will have the same molecular weight (240.34 g/mol ) and thus the same molecular ion peak (m/z = 240). However, the relative abundances of the fragment ions may differ due to the different steric and electronic environments in each isomer.

Predicted Key Fragmentation Pathways:

A dominant fragmentation pathway for all three isomers is expected to be benzylic cleavage (alpha-cleavage) adjacent to the nitrogen atoms.[1]

  • Loss of a dimethylaminomethyl radical (-•CH₂N(CH₃)₂): This would result in a fragment ion at m/z = 183.

  • Loss of an aminomethyl radical (-•CH₂NH₂): This would lead to a fragment ion at m/z = 210.

  • Formation of the dimethylaminotropylium ion: A common fragmentation for N,N-dimethylbenzylamine derivatives is the formation of a tropylium-like ion at m/z = 58 (CH₂=N⁺(CH₃)₂). This is expected to be a prominent peak in the spectra of all three isomers.[8]

The relative intensities of the fragment ions resulting from cleavage of the biphenyl bond may differ between the isomers, but these differences are often subtle and less reliable for definitive identification compared to NMR.

Mass_Spec_Fragmentation Parent Molecular Ion (m/z = 240) Frag1 Loss of •CH₂N(CH₃)₂ (m/z = 183) Parent->Frag1 α-cleavage Frag2 Loss of •CH₂NH₂ (m/z = 210) Parent->Frag2 α-cleavage Frag3 Benzylic Cleavage (m/z = 58) Parent->Frag3 Rearrangement

Sources

Comparative

Comprehensive Inter-Laboratory Comparison Guide for the Analysis of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical methodologies for the quantification of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical methodologies for the quantification of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine across multiple laboratories, ensuring method robustness and compliance with global regulatory standards.

Scientific Context & Analytical Challenges

As analytical methodologies scale from initial R&D to global multi-site manufacturing, the robustness and transferability of the chosen technique become paramount. The target compound, (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine (CAS: 949743-29-7) [1], is a complex biphenyl derivative featuring two distinct basic centers: a primary methanamine group and a tertiary dimethylamino group.

From a chromatographic perspective, this dual-amine functionality presents a severe challenge. Basic compounds readily undergo secondary ion-exchange interactions with residual, un-endcapped silanol groups on standard silica-based stationary phases. If the mobile phase pH is not strictly controlled, this causality leads to severe peak tailing, shifting retention times, and poor integration reproducibility across different laboratory environments.

To mitigate these risks and ensure data integrity, an Inter-Laboratory Comparison (ILC) must be designed in strict accordance with the [2]. This updated guideline emphasizes a lifecycle approach, requiring robust co-validation strategies to prove that an analytical procedure is "fit for purpose" regardless of the executing laboratory [3].

Inter-Laboratory Study Design & Workflow

An effective inter-laboratory comparison does not merely collect data; it systematically eliminates variables. For this study, samples of the compound were synthesized, homogenized, and distributed to four independent laboratories to compare two distinct analytical strategies: HPLC-UV (for routine assay) and LC-MS/MS (for trace impurity profiling).

ILC_Workflow Protocol Protocol Design (ICH Q2(R2) Compliant) SamplePrep Centralized Sample Prep & Homogeneity Testing Protocol->SamplePrep LabA Laboratory A (HPLC-UV Analysis) SamplePrep->LabA Aliquot 1 LabB Laboratory B (LC-MS/MS Analysis) SamplePrep->LabB Aliquot 2 LabC Laboratory C (Orthogonal Testing) SamplePrep->LabC Aliquot 3 DataCollation Data Collation & Quality Check LabA->DataCollation UV Data LabB->DataCollation MS Data LabC->DataCollation Orthogonal Data Stats Statistical Evaluation (ANOVA & Z-Scores) DataCollation->Stats FinalReport Final Method Transfer & Validation Report Stats->FinalReport

Workflow for inter-laboratory comparison and method validation according to ICH Q2(R2) guidelines.

Comparative Analysis of Analytical Methods

The selection of the analytical method depends entirely on the required sensitivity and the specific stage of drug development. We compared two optimized methods across the participating laboratories.

Quantitative Inter-Laboratory Performance Data

The following table summarizes the consolidated data from the participating laboratories, evaluating both methods against ICH Q2(R2) acceptance criteria.

Performance ParameterHPLC-UV (Labs A & B)LC-MS/MS (Labs C & D)Regulatory Target (ICH Q2)
Primary Application Routine QC & Assay ReleaseTrace Impurity ProfilingN/A
Validated Linear Range 0.5 – 50.0 µg/mL1.0 – 500.0 ng/mLApplication Dependent
Limit of Detection (LOD) 0.15 µg/mL0.20 ng/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mL1.00 ng/mLS/N Ratio ≥ 10:1
Inter-Lab Precision (%RSD) 1.8%4.2%≤ 2.0% (Assay) / ≤ 5.0% (Trace)
Accuracy (Mean Recovery) 99.2% ± 1.1%101.5% ± 3.4%98.0% – 102.0% (Assay)
Tailing Factor (Asymmetry) 1.151.30≤ 1.5

Experimental Protocols & Causality

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal checks that automatically flag environmental or mechanical deviations before sample data is generated.

Protocol A: HPLC-UV Assay (High pH Strategy)

Causality: To prevent the primary and tertiary amines of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine from interacting with residual silanols, the mobile phase pH must be raised above the pKa of the amines. A pH of 10.0 ensures the molecule remains in its neutral, un-ionized state, resulting in sharp, symmetrical peaks and highly reproducible retention times across different HPLC systems.

Step-by-Step Methodology:

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject a 10 µg/mL standard solution six consecutive times.

    • Validation Gate: The system is only cleared for sample analysis if the peak tailing factor is ≤ 1.5, theoretical plates > 5000, and the %RSD of the peak area is ≤ 2.0%. This proves the column chemistry and pump delivery are functioning optimally.

  • Sample Preparation: Dissolve the analyte in a diluent of 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced band broadening at the column head.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Selected specifically for its hybrid silica backbone that resists dissolution at high pH.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV absorbance at 254 nm (leveraging the strong chromophore of the biphenyl core).

Protocol B: LC-MS/MS Trace Analysis (Low pH Strategy)

Causality: Unlike UV detection, Mass Spectrometry relies on the efficient formation of gas-phase ions. For basic compounds, positive Electrospray Ionization (ESI+) is highly efficient when the mobile phase is acidic. A pH of 2.5 (using Formic Acid) ensures both amine groups are fully protonated, maximizing the [M+H]+ precursor ion signal.

Step-by-Step Methodology:

  • Internal Standard (IS) Spiking - The Self-Validation Step:

    • Spike all blanks, standards, and samples with 50 ng/mL of a stable isotope-labeled analog (e.g., D6-analyte).

    • Validation Gate: The IS acts as a self-correcting mechanism. If a specific laboratory experiences matrix-induced ion suppression or slight variations in injection volume, the ratio of Analyte/IS remains constant, ensuring absolute accuracy.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Mass Spectrometry Parameters:

    • Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the primary precursor-to-product transition of m/z 241.2 → 196.1 (corresponding to the loss of the dimethylamine group).

MethodLogic Sample (2-{4-[(Dimethylamino)methyl] phenyl}phenyl)methanamine Challenge Dual Amine Groups (Primary & Tertiary) Sample->Challenge Goal1 Routine QC / Assay (High Concentration) Challenge->Goal1 Goal2 Trace Impurity Profiling (Low Concentration) Challenge->Goal2 HPLC HPLC-UV Method High pH (10.0) Mobile Phase Goal1->HPLC LCMS LC-MS/MS Method Low pH (2.5) Mobile Phase Goal2->LCMS Mech1 Neutralizes Amines Prevents Peak Tailing HPLC->Mech1 Mech2 Protonates Amines Enhances ESI+ Signal LCMS->Mech2 Result1 Robust Quantification (0.1 - 100 µg/mL) Mech1->Result1 Result2 High Sensitivity Detection (1 - 100 ng/mL) Mech2->Result2

Logical framework for selecting analytical methods based on the compound's chemical properties.

Conclusion & Best Practices for Method Transfer

The inter-laboratory comparison successfully demonstrated that both HPLC-UV and LC-MS/MS methods can be robustly transferred across global sites when the underlying chemical causality of the analyte is respected.

For routine release testing of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine, the high-pH HPLC-UV method is the gold standard, providing excellent inter-laboratory precision (1.8% RSD). Conversely, for genotoxic impurity profiling or pharmacokinetic evaluations, the low-pH LC-MS/MS method provides the necessary sensitivity, provided an internal standard is utilized to normalize cross-laboratory matrix effects.

When transferring these methods to a new receiving laboratory, a formal gap analysis—evaluating instrument dead-volume and column oven calibration—must be performed prior to executing the co-validation protocol, ensuring continuous compliance with ICH Q2(R2) and Q14 guidelines.

References

  • NextSDS. "Chemical substance information for (2-{4-[(dimethylamino)methyl]phenyl}phenyl)methanamine." NextSDS Chemical Database. Available at: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications, June 2024. Available at:[Link]

  • Elder, D. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, March 2024. Available at:[Link]

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